Diethylcarbamazine Citrate
Description
This compound is a piperazinecarboxamide.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1950.
See also: Diethylcarbamazine (has active moiety).
Structure
2D Structure
Properties
IUPAC Name |
N,N-diethyl-4-methylpiperazine-1-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.C6H8O7/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-9H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKBEARDDELNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O.C6H8O7, C16H29N3O8 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
90-89-1 (Parent) | |
| Record name | Diethylcarbamazine citrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4045555 | |
| Record name | Diethylcarbamazine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethylcarbamazine citrate is a crystalline solid, scored white tablets. Used against filariasis in man and animals. (EPA, 1998) | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
> 75% in water @ 20 °C, Freely sol in hot alcohol, Sparingly sol in cold alcohol, Practically insoluble in acetone, benzene, chloroform and ether | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
1642-54-2, 16354-46-4 | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethylcarbamazine citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1642-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylcarbamazine citrate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001642542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC152050 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152050 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylcarbamazine citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylcarbamazine dihydrogen citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS1Z389K8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
286 to 289 °F (EPA, 1998), 141-143 °C | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4953 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHYLCARBAMAZINE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6421 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Diethylcarbamazine Citrate in Filariasis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylcarbamazine (DEC) citrate has been a cornerstone in the global effort to eliminate lymphatic filariasis for over half a century. Despite its long-standing use, the precise mechanism of its potent in vivo microfilaricidal activity has remained a subject of intensive research. This technical guide synthesizes current knowledge, presenting a detailed examination of DEC's multifaceted mechanism of action. It is now understood that DEC's efficacy is not primarily due to direct toxicity to the parasite but rather a sophisticated interplay with the host's immune system and interference with crucial biochemical pathways. This document provides an in-depth analysis of the signaling pathways involved, detailed experimental protocols for their investigation, and a summary of key quantitative data to aid researchers and drug development professionals in the ongoing quest for novel anti-filarial therapies.
The Core Mechanism: A Host-Mediated Assault Sensitized by Diethylcarbamazine
A pivotal aspect of DEC's mechanism is its ability to render microfilariae susceptible to the host's innate immune system.[1][2][3] In vitro, DEC exhibits minimal direct filaricidal activity.[4][5] However, in vivo, it triggers a rapid clearance of microfilariae from the bloodstream.[4] This is achieved by altering the parasite's surface and interfering with its ability to evade host immune surveillance. This sensitization leads to an amplified adherence and cytotoxic activity by host platelets and granulocytes.[2][3]
The two primary pathways implicated in this process are the arachidonic acid metabolism and the nitric oxide pathway.
Interference with Arachidonic Acid Metabolism
DEC is a known inhibitor of arachidonic acid metabolism in both the host and the microfilariae.[1][2][3] This pathway is critical for the production of prostaglandins and leukotrienes, which are potent immunomodulators.
-
Cyclooxygenase (COX) Pathway: DEC's action involves the COX pathway.[4] Filarial parasites are known to produce prostaglandins which can suppress host immune responses.[4] DEC inhibits the production of these prostaglandins.[4] Research has shown that DEC's efficacy is significantly reduced by inhibitors of cyclooxygenase, such as indomethacin.[4] Specifically, DEC appears to target COX-1.[4]
-
5-Lipoxygenase (LOX) Pathway: DEC is also a well-documented inhibitor of the 5-lipoxygenase pathway, which is responsible for the synthesis of leukotrienes.[4] Leukotrienes are involved in inflammatory responses and leukocyte chemotaxis. By inhibiting this pathway, DEC likely disrupts the parasite's ability to modulate the host's inflammatory response to its presence.
The Essential Role of the Inducible Nitric Oxide Synthase (iNOS) Pathway
Recent research has highlighted the critical role of the host's inducible nitric oxide synthase (iNOS) pathway in the rapid clearance of microfilariae mediated by DEC.[4] Nitric oxide (NO) is a key signaling molecule in the immune system with cytotoxic effects on pathogens. The activity of DEC is dependent on iNOS, and it is believed that there is significant "cross-talk" between the iNOS and COX pathways.[4]
Signaling Pathways and Logical Relationships
The interplay between DEC, the filarial parasite, and the host immune system can be visualized through the following signaling pathways.
Caption: DEC's dual action on host and parasite pathways leading to immune clearance.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of DEC.
| Parameter | Value | Species | Reference |
| In Vivo Efficacy | |||
| Microfilariae Reduction | Rapid and profound within 5 minutes | B. malayi (mice) | [4] |
| Efficacy Reduction by Dexamethasone | ~90% | B. malayi (mice) | [4] |
| Efficacy Reduction by Indomethacin | ~56% | B. malayi (mice) | [4] |
| Human Dosage | |||
| Standard Treatment | 6 mg/kg/day for 12 days | Human | [6] |
| Mass Drug Administration | 6 mg/kg, single annual dose | Human | [7] |
| Plasma Prostaglandin Reduction | |||
| Significant PGE2 Reduction | Observed at 12 hours post-treatment | Human | [8] |
| Significant 6-keto-PGF1α Reduction | Observed at 12 hours post-treatment | Human | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DEC.
In Vivo Evaluation of DEC Efficacy in a Murine Model
This protocol is adapted from studies investigating the in vivo effects of DEC on Brugia malayi microfilariae in BALB/c mice.[4]
Objective: To determine the in vivo efficacy of DEC in reducing microfilaremia and to investigate the role of the arachidonic acid and iNOS pathways.
Materials:
-
B. malayi microfilariae
-
BALB/c mice and iNOS knockout (iNOS-/-) mice
-
Diethylcarbamazine citrate (DEC)
-
Indomethacin
-
Dexamethasone
-
Vehicle (e.g., distilled water, 1% ethanol)
-
Heparinized capillary tubes
-
Microscope slides
Procedure:
-
Infection: Intravenously inject a known number of B. malayi microfilariae into the tail vein of mice.
-
Acclimatization: Allow 24 hours for the parasitemia to stabilize.
-
Baseline Measurement: Collect a baseline blood sample from the tail vein to determine the pre-treatment microfilariae count.
-
Drug Administration:
-
DEC alone: Administer a single oral dose of DEC (e.g., 100 mg/kg) in distilled water.
-
Inhibitor studies: 30 minutes prior to DEC administration, intraperitoneally inject indomethacin (10 mg/kg), dexamethasone (3 mg/kg), or the corresponding vehicle.
-
-
Monitoring Microfilaremia: Collect blood samples at various time points post-treatment (e.g., 5, 15, 30, 60 minutes, and 24 hours).
-
Quantification of Microfilariae:
-
Lyse the red blood cells in the collected blood sample.
-
Prepare a wet mount on a microscope slide.
-
Count the number of microfilariae per unit volume of blood.
-
-
Data Analysis: Express the microfilariae count as a percentage of the pre-treatment count and compare the results between different treatment groups.
Caption: Workflow for assessing in vivo efficacy of DEC in a murine model.
Western Blot Analysis of COX-1 and iNOS Expression
This protocol is for determining the effect of DEC on the protein levels of key enzymes in the arachidonic acid and nitric oxide pathways.[4]
Objective: To measure the expression levels of COX-1 and iNOS in host cells following DEC treatment.
Materials:
-
Mice (e.g., 129/SV strain)
-
This compound (DEC)
-
TRI reagent for protein extraction
-
SDS-PAGE gels (7.5%)
-
PVDF membrane
-
Blocking buffer (e.g., 1% casein in PBS/0.1% Tween)
-
Primary antibodies (rabbit anti-mouse COX-1, iNOS)
-
Secondary antibody (goat anti-rabbit IgG-HRP conjugate)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Collection: Inject mice intraperitoneally with DEC (10 mg/kg) or vehicle. After 30 minutes, collect peritoneal exudate cells.
-
Protein Extraction: Lyse the collected cells using TRI reagent and extract the protein according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 10 µg of protein from each sample on a 7.5% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane overnight at 4°C in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-1 or iNOS (e.g., 1:5000 dilution) for 1 hour.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and image the blot.
-
Analysis: Quantify the band intensity and normalize to a loading control.
Direct Effects on the Filarial Parasite
While the host-mediated response is paramount, emerging evidence suggests that DEC also has direct effects on the parasite that contribute to its clearance.
Activation of Transient Receptor Potential (TRP) Channels
Recent studies have shown that DEC can directly activate TRP channels in Brugia malayi.[9] This activation leads to an influx of calcium, causing a rapid and temporary spastic paralysis of the microfilariae.[9] This paralysis would impair their motility and ability to circulate, making them more susceptible to sequestration and destruction by the host's immune system.
Disruption of Microtubule Assembly and Muscular Function
Older theories also proposed that DEC interferes with microtubule assembly within the parasite, which would disrupt cellular transport and motility.[10] Additionally, DEC is thought to cause hyperpolarization of the parasite's muscle cells, leading to paralysis.[11]
Conclusion and Future Directions
The mechanism of action of this compound is a complex and elegant example of a drug that harnesses the host's own defenses to eliminate a pathogen. The primary mechanism involves the sensitization of microfilariae to the host's innate immune system through the modulation of the arachidonic acid and iNOS pathways. Direct effects on the parasite, such as the activation of TRP channels leading to paralysis, also play a significant role.
For researchers and drug development professionals, a thorough understanding of these mechanisms is crucial. Future research should focus on:
-
Identifying the specific molecular targets of DEC within the arachidonic acid and iNOS pathways.
-
Further elucidating the structure and function of filarial TRP channels as potential drug targets.
-
Investigating the potential for combination therapies that could enhance the host-mediated effects of DEC or target the parasite through complementary mechanisms.
By continuing to unravel the intricate details of DEC's mechanism of action, the scientific community can pave the way for the development of the next generation of more effective and targeted anti-filarial drugs, ultimately contributing to the global goal of eliminating lymphatic filariasis.
References
- 1. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 4. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diagnostic Identification and Differentiation of Microfilariae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of diethylcarbamazine in vitro on infective larvae of wuchereria bancrofti - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Laboratory evaluation of a new technique for counting microfilariae in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpp.com [ijpp.com]
- 10. Diethylcarbamazine-mediated clearance of Brugia pahangi microfilariae in immunodeficient nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Diethylcarbamazine Citrate on Arachidonic Acid Metabolism in Parasites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylcarbamazine citrate (DEC) has been a cornerstone in the treatment of filarial infections for decades. While its precise mechanism of action is multifaceted and not entirely elucidated, a significant body of evidence points to its interference with arachidonic acid (AA) metabolism in both the parasite and its host as a key component of its therapeutic effect. This technical guide provides an in-depth review of the current understanding of DEC's effects on the cyclooxygenase (COX) and lipoxygenase (LOX) pathways in filarial parasites. It consolidates quantitative data on the inhibition of eicosanoid production, details relevant experimental methodologies, and presents visual diagrams of the implicated signaling pathways and experimental workflows to support further research and drug development in this domain.
Introduction
Filarial nematodes, the causative agents of debilitating diseases such as lymphatic filariasis and onchocerciasis, rely on complex biochemical pathways for their survival and reproduction within their hosts. One such critical pathway is the metabolism of arachidonic acid, a polyunsaturated fatty acid that is a precursor to a variety of lipid mediators known as eicosanoids, including prostaglandins and leukotrienes. These molecules play crucial roles in inflammation, immune modulation, and vascular homeostasis.
Diethylcarbamazine (DEC) is an anthelmintic drug that, while effective in clearing microfilariae from the bloodstream, exhibits limited direct toxicity to the parasites in vitro.[1] This suggests that its mechanism of action is at least partially dependent on host factors.[1] Research has increasingly focused on DEC's ability to modulate the host's immune response by altering the parasite's production of and response to eicosanoids.[2][3] By inhibiting key enzymes in the arachidonic acid cascade, DEC is thought to render the microfilariae more susceptible to clearance by the host's immune system.[1][4] This guide will delve into the technical details of this interaction.
Quantitative Data on the Effects of Diethylcarbamazine on Eicosanoid Production
The following tables summarize the key quantitative findings from studies investigating the inhibitory effects of DEC on the production of various eicosanoids.
| Parameter | System | DEC Concentration | Result | Reference |
| Prostacyclin (measured as 6-keto-PGF1α) | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 78% reduction in release | [4] |
| Prostaglandin E2 (PGE2) | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 57% reduction in release | [4] |
| Thromboxane B2 | Bovine Pulmonary Arterial Endothelium Monolayers | 2.5 µM | 75% reduction in release | [4] |
| 6-keto-PGF1α | Brugia malayi microfilariae homogenates | 0.25 µM | 42% decrease in production | [2] |
| Prostaglandin E2 (PGE2) | Brugia malayi microfilariae homogenates | 0.25 µM | 24% decrease in production | [2] |
Table 1: In Vitro Inhibition of Eicosanoid Production by this compound
| Parameter | Model | Treatment | Result | Reference |
| Microfilariae Clearance | BALB/c mice infected with B. malayi | Pre-treatment with dexamethasone (inhibits phospholipase A2) followed by DEC | ~90% reduction in DEC efficacy | [1][3] |
| Microfilariae Clearance | BALB/c mice infected with B. malayi | Pre-treatment with indomethacin (inhibits cyclooxygenase) followed by DEC | 56% reduction in DEC efficacy | [1][3] |
| Plasma Prostaglandin E2 (PGE2) | Wuchereria bancrofti infected microfilaraemics | Single oral dose of DEC | Significant reduction at 12 hours post-treatment | [5] |
| Plasma 6-keto-PGF1α | Wuchereria bancrofti infected microfilaraemics | Single oral dose of DEC | Significant reduction at 12 hours post-treatment | [5] |
Table 2: In Vivo Effects of this compound on Arachidonic Acid Metabolism and Microfilariae Clearance
Experimental Protocols
This section provides an overview of the methodologies employed in key experiments to elucidate the effect of DEC on arachidonic acid metabolism.
In Vitro Inhibition of Prostanoid Synthesis in Endothelial Cells and Microfilariae
This protocol is based on the methodology described by Kanesa-Thasan et al. (1991).[2][4]
-
Cell/Parasite Culture:
-
Bovine pulmonary arterial endothelium monolayers are cultured to confluency in appropriate media.
-
Brugia malayi microfilariae are obtained from an infected host and purified.
-
-
Incubation with DEC:
-
Endothelial cell monolayers or microfilariae homogenates are incubated with varying concentrations of DEC (e.g., 2.5 µM for endothelial cells, 0.25 µM for microfilariae homogenates).
-
-
Stimulation of Arachidonic Acid Metabolism:
-
Metabolism can be stimulated by the addition of exogenous arachidonic acid or a calcium ionophore.
-
-
Measurement of Eicosanoids:
-
Supernatants from cell cultures or parasite homogenates are collected.
-
Levels of specific prostanoids (e.g., PGE2, 6-keto-PGF1α, Thromboxane B2) are quantified using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) with specific antibodies.
-
High-pressure liquid chromatography (HPLC) can be used for the separation and quantification of a broader range of eicosanoids.[4]
-
In Vivo Assessment of DEC Efficacy with Cyclooxygenase and Phospholipase A2 Inhibitors
This protocol is adapted from the in vivo studies in a murine model of Brugia malayi microfilaraemia.[1]
-
Animal Model:
-
BALB/c mice are infected with Brugia malayi microfilariae via intravenous injection.
-
Parasitemia is allowed to stabilize, typically over 24 hours.
-
-
Inhibitor Pre-treatment:
-
One group of mice receives an intraperitoneal injection of dexamethasone (e.g., 3 mg/kg) to inhibit phospholipase A2.
-
Another group receives an intraperitoneal injection of indomethacin (e.g., 10 mg/kg) to inhibit cyclooxygenase.
-
A control group receives a vehicle injection.
-
-
DEC Administration:
-
Thirty minutes after pre-treatment, all groups are administered an oral dose of DEC (e.g., 100 mg/kg).
-
-
Monitoring of Microfilaraemia:
-
Blood samples are collected at various time points post-DEC administration (e.g., 5, 15, 30, 60 minutes, and 24 hours).
-
The number of circulating microfilariae is counted using a microscope to determine the percentage reduction in parasitemia.
-
Western Blot Analysis of COX-1 Protein Expression
This protocol is based on the methodology used to assess the effect of DEC on COX-1 protein levels in host cells.[1]
-
Cell Collection:
-
Peritoneal exudate cells are collected from mice treated with DEC (e.g., 10 mg/kg, i.p.) or a vehicle control.
-
-
Protein Extraction:
-
The collected cells are lysed, and total protein is extracted.
-
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunodetection:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for COX-1.
-
Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of DEC's Effect on Arachidonic Acid Metabolism
Caption: Proposed mechanism of DEC's interference with the arachidonic acid pathway.
Experimental Workflow for In Vivo Assessment of DEC Efficacy
Caption: Workflow for in vivo evaluation of DEC with AA pathway inhibitors.
Logical Relationship of Host-Parasite Interaction
Caption: Interplay between DEC, the host, and the parasite's AA metabolism.
Conclusion
The evidence strongly indicates that this compound's antifilarial activity is significantly mediated through its disruption of arachidonic acid metabolism. By inhibiting key enzymes like cyclooxygenase and lipoxygenase in both the parasite and the host, DEC alters the production of immunomodulatory eicosanoids. This leads to a cascade of events that ultimately renders the microfilariae more vulnerable to the host's innate immune system. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate these mechanisms. A deeper understanding of these intricate host-parasite interactions will be pivotal in the development of novel and more effective antifilarial therapies.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Diethylcarbamazine (DEC) on prostaglandin levels in Wuchereria bancrofti infected microfilaraemics - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Pathways Altered by Diethylcarbamazine Citrate in Host and Parasite: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine citrate (DEC) has been a cornerstone in the treatment of lymphatic filariasis and other filarial nematode infections for decades. Despite its long-standing use, the precise biochemical mechanisms underlying its therapeutic efficacy and its impact on both the host and the parasite are multifaceted and continue to be an area of active research. This technical guide provides a comprehensive overview of the known biochemical pathways altered by DEC, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions.
The primary mode of action of DEC is not direct cytotoxicity to the microfilariae but rather a complex interplay between the drug, the host's immune system, and the parasite's metabolic pathways. DEC is understood to sensitize the microfilariae, making them more susceptible to the host's innate and adaptive immune responses. This sensitization is largely attributed to DEC's interference with the arachidonic acid (AA) metabolism in both the host and the parasite.
Altered Biochemical Pathways
Arachidonic Acid Metabolism
The most well-documented effect of DEC is its potent inhibition of the arachidonic acid cascade. This pathway is crucial for the synthesis of inflammatory mediators such as prostaglandins (PGs) and leukotrienes (LTs), which play a significant role in the host's immune response and the parasite's ability to evade it.
In the Host:
DEC inhibits both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in host cells, particularly endothelial cells and immune cells.[1][2][3][4] This inhibition leads to a significant reduction in the production of various eicosanoids:
-
Prostaglandins (PGs): DEC treatment decreases the synthesis of PGI2 (prostacyclin), PGE2, and Thromboxane A2 (TXA2).[5][6] Prostaglandins are involved in vasodilation, platelet aggregation, and modulation of immune responses. By reducing their levels, DEC may alter the vascular environment, making it less favorable for the parasites.
-
Leukotrienes (LTs): DEC is a potent blocker of leukotriene production.[3][7] Leukotrienes are powerful chemoattractants for immune cells like neutrophils and eosinophils. Inhibition of their synthesis may contribute to the anti-inflammatory effects of DEC and alter the immune cell trafficking to the site of infection.
In the Parasite:
Filarial parasites also possess their own arachidonic acid metabolic pathways, which are thought to be involved in modulating the host immune response to their advantage. DEC's inhibitory action on these parasite enzymes makes the microfilariae more vulnerable to the host's immune attack.[4]
The following diagram illustrates the effect of DEC on the arachidonic acid pathway:
Host Immune Response Modulation
DEC's activity is critically dependent on a competent host immune system. It enhances the immune response against microfilariae, leading to their rapid clearance from the bloodstream.
-
Role of Inducible Nitric Oxide Synthase (iNOS): Studies have shown that the microfilaricidal activity of DEC is dependent on host iNOS.[8] DEC treatment leads to a reduction in COX-1 protein in peritoneal exudate cells, and its efficacy is abolished in iNOS knockout mice. This suggests a crucial link between the nitric oxide and cyclooxygenase pathways in mediating DEC's effect.
-
Sensitization to Phagocytosis: DEC alters the surface of the microfilariae, making them more susceptible to phagocytosis by host immune cells, such as macrophages and neutrophils.
The logical relationship is depicted in the following diagram:
Direct Effects on the Parasite
While the predominant view is that DEC's action is host-mediated, there is evidence of direct effects on the parasite's neuromuscular system.
-
Inhibition of Motility: DEC has been shown to directly and rapidly inhibit the motility of Brugia malayi microfilariae and adult worms in vitro.[9] This effect is concentration-dependent.
The experimental workflow for assessing parasite motility is illustrated below:
Quantitative Data
The following tables summarize the quantitative data on the biochemical alterations induced by DEC.
Table 1: Effect of DEC on Parasite Motility
| Parasite Stage | Parameter | Value | Reference |
| Brugia malayi microfilariae | IC50 for motility inhibition (at 30 min) | 4.0 ± 0.6 µM | [9] |
| Brugia malayi adult female | IC50 for motility inhibition (at 30 s) | 4.4 ± 0.3 µM | [9] |
Table 2: Inhibition of Host Endothelial Cell Prostanoid Release by DEC (2.5 µM)
| Prostanoid | Percent Reduction | p-value | Reference |
| Prostacyclin (PGI2) | 78% | < 0.001 | [5] |
| Prostaglandin E2 (PGE2) | 57% | 0.05 | [5] |
| Thromboxane B2 (TXB2) | 75% | < 0.05 | [5] |
Experimental Protocols
Assay for Cyclooxygenase (COX) Inhibition
This protocol is adapted from studies evaluating COX inhibitors.[10]
Principle: The assay measures the production of Prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 or COX-2 enzyme. The inhibitory effect of DEC is determined by quantifying the reduction in PGE2 levels.
Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Hematin (cofactor)
-
L-epinephrine (cofactor)
-
Tris-HCl buffer (pH 8.0)
-
This compound (DEC)
-
Enzyme immunoassay (EIA) kit for PGE2
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and L-epinephrine.
-
Add the purified COX enzyme (either COX-1 or COX-2) to the reaction mixture and incubate at room temperature.
-
Add varying concentrations of DEC (or vehicle control) to the enzyme solution and pre-incubate at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding a suitable solvent (e.g., ethanol).
-
Quantify the amount of PGE2 produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of COX activity for each DEC concentration and determine the IC50 value.
Assay for 5-Lipoxygenase (5-LOX) Inhibition
This protocol is based on methods used for screening 5-LOX inhibitors.[11][12][13]
Principle: The assay measures the production of 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid by 5-LOX. The inhibitory effect of DEC is assessed by the reduction in 5-HETE levels.
Materials:
-
Purified human 5-lipoxygenase (5-LOX)
-
Arachidonic acid
-
Calcium chloride
-
ATP
-
Phosphate buffer (pH 7.4)
-
This compound (DEC)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, calcium chloride, and ATP.
-
Add the purified 5-LOX enzyme to the mixture.
-
Add varying concentrations of DEC (or vehicle control).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Extract the lipid products using SPE cartridges.
-
Analyze the extracted samples by reverse-phase HPLC to separate and quantify 5-HETE (detection at ~235 nm).
-
Calculate the percentage inhibition of 5-LOX activity for each DEC concentration and determine the IC50 value.
Measurement of Nitric Oxide (NO) Production by Griess Assay
This protocol is a standard method for quantifying nitrite, a stable product of NO.[14][15][16]
Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, which can be measured spectrophotometrically.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
Cell culture medium
-
Griess Reagent (Solution A: Sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540-550 nm)
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere.
-
Treat the cells with DEC at various concentrations for a specified pre-incubation period.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess Reagent (freshly mixed Solution A and B) to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
Parasite Viability Assay using ATP Measurement
This protocol provides a quantitative measure of parasite viability by determining intracellular ATP levels.[9][14][17][18][19]
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. Luciferase enzyme utilizes ATP to oxidize luciferin, producing light that can be measured.
Materials:
-
Filarial parasites (microfilariae or adult worms)
-
Culture medium
-
This compound (DEC)
-
ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Dispense a known number of parasites into the wells of a microplate containing culture medium.
-
Add varying concentrations of DEC (or vehicle control).
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for the desired duration.
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP-releasing/luciferase reagent from the kit to each well.
-
Mix to induce cell lysis and initiate the luminescent reaction.
-
Measure the luminescence using a luminometer.
-
A decrease in luminescence compared to the control indicates a reduction in parasite viability.
Conclusion
This compound exerts its antifilarial effects through a sophisticated mechanism that involves the intricate modulation of biochemical pathways in both the host and the parasite. Its primary action of inhibiting the arachidonic acid cascade disrupts the production of key inflammatory mediators, thereby altering the host's immune landscape and simultaneously rendering the parasite more vulnerable. The dependence of DEC's efficacy on a functional host immune system, particularly the iNOS pathway, underscores the immunomodulatory nature of this drug. Furthermore, direct effects on parasite motility contribute to its overall therapeutic action. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the complex pharmacology of DEC and to develop novel antifilarial therapies. Further research focusing on the specific molecular targets of DEC within the parasite and a more in-depth understanding of the downstream effects of its immunomodulatory actions will be crucial in the ongoing efforts to combat filarial diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | The Integration of Metabolomic and Proteomic Analyses Revealed Alterations in Inflammatory-Related Protein Metabolites in Endothelial Progenitor Cells Subjected to Oscillatory Shear Stress [frontiersin.org]
- 3. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of Tubulin Assembly Identified through Screening a Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of 5-lipoxygenase and cysteinyl-leukotriene type 1 receptors in the hematological response to allergen challenge and its prevention by diethylcarbamazine in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
The In Vitro Pharmacodynamics of Diethylcarbamazine Citrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylcarbamazine (DEC) citrate has been a cornerstone in the treatment of lymphatic filariasis for over half a century. Despite its long history of use, the precise mechanism of action, particularly in in vitro settings, has been a subject of ongoing investigation. This technical guide provides an in-depth exploration of the pharmacodynamics of DEC in in vitro parasite cultures, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways. While DEC exhibits potent microfilaricidal activity in vivo, its effects in vitro are often less pronounced, highlighting the intricate interplay between the drug, the parasite, and the host immune system.[1][2] This document aims to equip researchers with a comprehensive understanding of DEC's in vitro activities to facilitate further research and drug development in the field of antifilarial chemotherapy.
Direct Effects of Diethylcarbamazine on Filarial Parasites
Recent studies have elucidated direct effects of DEC on filarial parasites, challenging the long-held belief that its action is solely dependent on the host's immune response.[3] These direct actions primarily involve the disruption of ion channel function and parasite motility.
Quantitative Data: In Vitro Efficacy of Diethylcarbamazine
The in vitro efficacy of DEC can be quantified through various assays that measure parasite motility, viability, and electrophysiological changes. The following table summarizes key quantitative data from in vitro studies on Brugia malayi.
| Parameter | Parasite Stage | Value | In Vitro System | Reference |
| IC50 (Motility) | Microfilariae | 4.0 ± 0.6 µM | Cell-free culture | [4] |
| EC50 (Peak outward current) | Adult Female Muscle | 13.9 ± 1.3 µM | Whole-cell patch-clamp | [1] |
Experimental Protocols
In Vitro Motility Assay for Filarial Parasites
This protocol is designed to assess the effect of DEC on the motility of Brugia malayi microfilariae and adult worms.
Materials:
-
Brugia malayi microfilariae or adult worms
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Diethylcarbamazine citrate (DEC) stock solution
-
Multi-well plates (e.g., 96-well or 24-well)
-
Inverted microscope with recording capabilities
-
Worm tracking software (optional)
Procedure:
-
Parasite Preparation: Isolate and wash Brugia malayi microfilariae or adult worms in pre-warmed RPMI-1640 medium.
-
Assay Setup: Dispense a known number of parasites (e.g., 50-100 microfilariae or 1-2 adult worms) into each well of a multi-well plate containing fresh, pre-warmed medium.
-
Drug Application: Add varying concentrations of DEC to the wells. Include a vehicle control (medium with the same solvent concentration used for the drug stock).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Motility Assessment:
-
Microfilariae: At specific time points (e.g., 30 minutes, 1, 2, 4, 24 hours), record videos of the microfilariae in each well. Motility can be scored visually (e.g., on a scale of 0-4, where 4 is highly active and 0 is immotile) or quantified using worm tracking software to determine the percentage of motile larvae.[4]
-
Adult Worms: Observe and score the motility of adult worms at similar time intervals. Note any changes in movement, such as coiling, loops, or paralysis.[4]
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of DEC that inhibits motility by 50%, using appropriate statistical software.
Calcium Imaging in Brugia malayi Muscle Cells
This protocol describes the use of calcium imaging to investigate the effects of DEC on intracellular calcium levels in the muscle cells of Brugia malayi.[5][6][7]
Materials:
-
Adult female Brugia malayi
-
Collagenase
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound (DEC)
-
Confocal microscope with time-lapse imaging capabilities
-
Image analysis software
Procedure:
-
Parasite Immobilization: Immobilize adult female Brugia malayi on a glass coverslip coated with an adhesive (e.g., Cell-Tak).
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the immobilized worms in this solution in the dark to allow the dye to enter the cells.
-
Washing: After incubation, gently wash the worms with fresh HBSS to remove excess dye.
-
Image Acquisition: Mount the coverslip on the stage of a confocal microscope. Acquire baseline fluorescence images of the muscle cells.
-
Drug Perfusion: Perfuse the chamber with a solution containing DEC.
-
Time-Lapse Imaging: Record time-lapse images of the muscle cells to monitor changes in intracellular calcium concentration, which will be reflected as changes in fluorescence intensity.
-
Data Analysis: Use image analysis software to quantify the changes in fluorescence intensity over time in response to DEC application.
Host-Mediated Mechanisms of Diethylcarbamazine Action
A significant component of DEC's efficacy is attributed to its interaction with the host's immune and inflammatory systems. In vitro co-culture systems are invaluable for dissecting these complex interactions.
Experimental Protocols
In Vitro Co-culture of Filarial Parasites with Endothelial Cells
This protocol allows for the study of DEC's effects on the interaction between filarial parasites and host endothelial cells.[3][8][9][10]
Materials:
-
Brugia malayi microfilariae or adult worms
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Endothelial cell growth medium (e.g., EGM-2)
-
Co-culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DEC)
-
Multi-well plates or chamber slides
-
Microscope
Procedure:
-
Endothelial Cell Culture: Culture HUVECs to confluence in a multi-well plate or chamber slide.
-
Co-culture Initiation: Once the endothelial cells form a monolayer, replace the medium with co-culture medium and add a known number of Brugia malayi parasites.
-
Drug Treatment: Treat the co-cultures with different concentrations of DEC. Include untreated controls.
-
Incubation: Incubate the co-cultures at 37°C in a 5% CO2 incubator for a desired period (e.g., 24-48 hours).
-
Assessment of Interaction:
-
Adhesion: Quantify the number of parasites adhering to the endothelial cell monolayer by microscopy.
-
Cell Viability: Assess the viability of both the parasites and the endothelial cells using appropriate assays (e.g., MTT assay for endothelial cells, motility scoring for parasites).
-
Cytokine/Chemokine Analysis: Collect the culture supernatant to measure the levels of inflammatory mediators using techniques like ELISA.
-
Western Blot Analysis of COX and iNOS Expression
This protocol is used to determine the effect of DEC on the expression of cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) in host cells co-cultured with parasites.[2][11][12][13][14]
Materials:
-
Co-culture of parasites and host cells (e.g., macrophages or endothelial cells)
-
This compound (DEC)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies against COX-1, COX-2, and iNOS
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treating the co-cultures with DEC, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-COX-2 or anti-iNOS) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of COX and iNOS in response to DEC treatment.
Signaling Pathways and Workflows
DEC's Direct Action on Parasite Muscle Cells
Diethylcarbamazine directly targets Transient Receptor Potential (TRP) channels on the muscle cells of filarial parasites.[1][4][7][15] This leads to an influx of calcium, causing muscle contraction and spastic paralysis.
Caption: Direct action of DEC on parasite TRP channels leading to paralysis.
Host-Mediated Inflammatory Response to DEC
DEC modulates the host's arachidonic acid metabolism in endothelial cells, leading to an inflammatory response that targets the parasite.[16] This involves the cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) pathways.
Caption: Host-mediated effects of DEC involving arachidonic acid metabolism.
Experimental Workflow for In Vitro Co-culture Studies
The following diagram illustrates a typical workflow for investigating the host-mediated effects of DEC using an in vitro co-culture system.
Caption: Workflow for in vitro co-culture experiments with DEC.
References
- 1. researchgate.net [researchgate.net]
- 2. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Immunological Role of Vascular and Lymphatic Endothelial Cells in Filarial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [dr.lib.iastate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a long-term Brugia malayi lymphatic endothelial cell co-culture system and its validation as an alternative to in vivo screening for anti-Wolbachia drug assessment [myeventflo.com]
- 10. Brugia malayi microfilariae adhere to human vascular endothelial cells in a C3-dependent manner | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. In vitro cultivation of Brugia malayi, a parasitic nematode that causes human lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of Diethylcarbamazine Citrate in Preclinical Animal Models
An In-Depth Technical Guide for Drug Development Professionals
This document provides a comprehensive overview of the preclinical toxicological profile of Diethylcarbamazine (DEC) citrate, an anthelmintic drug used primarily for the treatment of filariasis. The information presented is collated from a range of studies in various animal models, focusing on acute, sub-chronic, genotoxic, and reproductive toxicity. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals involved in the safety assessment of pharmaceuticals.
Acute Toxicity
Acute toxicity studies are fundamental in determining the potential for lethality and identifying the primary target organs of a substance after a single high-dose exposure. For Diethylcarbamazine citrate, studies in rodent and non-rodent species have established its median lethal dose (LD50) and elucidated the mechanisms underlying acute overdose.
Quantitative Data: Lethal Doses
The oral LD50 values for DEC have been determined in both rats and mice, indicating a moderate level of acute toxicity.
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 1400 mg/kg | [1] |
| Mouse | Oral | 660 mg/kg | [1] |
| Table 1: Acute Toxicity (LD50) of this compound. |
Mechanism of Acute Lethality and Clinical Observations
Studies in rats have indicated that the primary mode of acute lethality from DEC overdose involves cardiopulmonary suppression[2]. High intraperitoneal doses led to a significant decrease in heart rate[2]. This cardiac depressant effect appears to be linked to the inhibition of calcium-dependent ATPases in cardiac myocytes[2]. In dogs, intravenous administration of DEC produced nicotine-like effects, including sudden hypertension and an increased respiratory rate, which were antagonized by a ganglion-blocking agent[3]. However, in dogs, overdoses rarely lead to severe toxicity unless the animal has an active heartworm infection, which can lead to severe adverse reactions, including death[4].
Experimental Protocol: Acute Lethality Study in Rats
-
Animal Model: Sprague-Dawley rats[2].
-
Test Substance: Diethylcarbamazine (DEC) citrate.
-
Route of Administration: Intraperitoneal (i.p.) injection[2].
-
Dosage Groups: Animals were administered DEC at doses of 500 mg/kg, 750 mg/kg, and 1000 mg/kg[2]. A control group received a saline vehicle.
-
Parameters Monitored:
-
Cardiopulmonary Function: Heart rate and respiratory function were monitored continuously post-administration[2].
-
Biochemical Analysis: Following euthanasia, cardiac tissues were collected to measure ATP:ADP ratios and inosine levels. Enzyme assays were conducted to evaluate the effect of DEC on calcium-dependent ATPases[2].
-
-
Endpoint: The primary endpoint was lethality. Secondary endpoints included changes in heart rate, respiratory function, and cardiac biochemical markers[2].
Sub-chronic and Chronic Toxicity
Repeated dose toxicity studies are crucial for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL). DEC is generally well-tolerated in animals at therapeutic doses.
Key Observations in Animal Models
In dogs, DEC is reported to be extremely well-tolerated, with a low incidence of vomiting being the primary side effect noted[3]. In cattle, doses twenty times the normal therapeutic level resulted in transient nervous system symptoms like excitability and muscle twitching, from which the animals recovered rapidly without intervention[3]. A rare but significant finding is the association of a combination product containing DEC and oxibendazole with liver injury in dogs[4]. Conversely, in a mouse model of chemically-induced liver injury (using carbon tetrachloride), DEC demonstrated protective effects by reducing chronic inflammation and fibrosis[5].
| Species | Duration/Dose | Key Findings | Reference |
| Dog | Chronic (Therapeutic) | Generally well-tolerated; low incidence of vomiting. | [3] |
| Dog | Chronic (Combination Product) | Rare association with liver injury (with oxibendazole). | [4] |
| Cattle | Acute High-Dose (20x) | Transient excitability and muscle twitching; rapid recovery. | [3] |
| Mouse | 12 Days (50 mg/kg) | Anti-inflammatory and anti-fibrotic effects in CCl4-induced liver injury. | [5] |
| Table 2: Summary of Sub-chronic and Chronic Toxicity Observations. |
Experimental Protocol: CCl4-Induced Liver Injury Model in Mice
-
Animal Model: C57BL/6 mice[5].
-
Induction of Injury: Chronic inflammation and fibrosis were induced by intraperitoneal (i.p.) administration of carbon tetrachloride (CCl4) at 0.5 µL/g of body weight, given twice a week for 6 weeks[5].
-
Test Substance Administration: this compound (50 mg/kg) was administered by oral gavage for the final 12 days of the CCl4 induction period[5].
-
Parameters Monitored:
-
Histology: Liver tissues were analyzed for inflammation, necrosis, and fibrosis[5].
-
Immunohistochemistry: Tissues were stained for markers of inflammation and fibrosis, including COX-2, IL-1β, MDA, TGF-β, and α-SMA[5].
-
Western Blot & mRNA Expression: Protein and gene expression levels of key inflammatory mediators (e.g., NF-κB, IFN-γ, IL-10) were quantified[5].
-
Genotoxicity
Genotoxicity assays are performed to detect direct or indirect DNA damage, which can indicate mutagenic or carcinogenic potential. Studies on DEC have shown a potential for clastogenicity (the ability to cause breaks in chromosomes).
Findings from In Vivo Assays
The genotoxic potential of DEC was evaluated in mice using bone marrow cells. Both metaphase chromosome analysis and the micronucleus test revealed that DEC has clastogenic activity, although it was not characterized as severe[6]. Interestingly, while all tested doses produced significantly elevated frequencies of micronuclei, a clear dose-response relationship was not established[6]. The effect was observed to be transient, diminishing to control levels by 72 hours post-treatment, which is likely attributable to the clearance of the drug and its metabolites[6]. The study also found no evidence of cell cycle inhibition[6].
| Assay | Animal Model | Tissue | Finding | Conclusion | Reference |
| Metaphase Analysis | Mouse | Bone Marrow | Chromosome aberrations | Mildly clastogenic | [6] |
| Micronucleus Test | Mouse | Bone Marrow | Increased micronuclei frequency | Mildly clastogenic | [6] |
| Table 3: Genotoxicity Profile of this compound. |
Experimental Protocol: In Vivo Micronucleus Test in Mice
-
Animal Model: Swiss mice[6].
-
Test Substance Administration: DEC was administered orally. A dose-response study was conducted with multiple dose levels, and a time-response study evaluated effects at different time points post-treatment[6].
-
Sample Collection: Bone marrow was collected from the femur at specified time points (e.g., 24, 48, 72 hours) after DEC administration[6].
-
Slide Preparation: Bone marrow cells were flushed, processed to create a cell suspension, and smeared onto glass slides. Slides were stained with May-Gruenwald and Giemsa stains.
-
Microscopic Analysis: Slides were scored for the presence of micronuclei in polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated to assess cytotoxicity (mitotic index)[6].
-
Endpoint: A statistically significant, dose-related increase in the frequency of micronucleated PCEs in treated animals compared to a concurrent vehicle control group indicates a positive result.
Reproductive and Developmental Toxicity
These studies investigate the potential adverse effects of a substance on sexual function, fertility, and development. Research on DEC has pointed to potential effects on the male reproductive system.
Effects on the Male Reproductive System
Studies in male mice treated with DEC for 12 days revealed significant morphological changes in the testes[7]. These changes suggest that DEC may interfere with testicular function.
| Animal Model | Duration | Affected Cells | Observed Morphological Changes | Potential Mechanism | Reference |
| Mouse | 12 Days | Leydig Cells | Hypertrophy, lipid droplet accumulation, steatosis. | Hormonal pathway disruption | [7] |
| Mouse | 12 Days | Sertoli Cells | Vacuolization. | Cellular stress | [7] |
| Mouse | 12 Days | Spermatogonia | Characteristics of apoptosis (cell shrinkage, chromatin condensation). | Direct cytotoxicity | [7] |
| Mouse | 12 Days | Spermatids | Vacuolated and disorganized mitochondria in the flagella. | Microtubular dysfunction | [7] |
| Dog | N/A | Sperm | Rare potential for reduced sperm count. | Not specified | [4] |
| Table 4: Reproductive Toxicity Findings in Male Animals. |
The ultrastructural changes, particularly the disorganized mitochondria in spermatids, suggest that DEC might affect microtubular function. However, the effects on Leydig cells also indicate a potential direct action on enzymatic hormonal pathways[7].
Experimental Protocol: Testicular Morphology Assessment in Mice
-
Animal Model: Male mice[7].
-
Test Substance Administration: Animals were treated with DEC for 12 consecutive days via oral administration[7]. A control group received the vehicle.
-
Tissue Collection and Processing: After the treatment period, animals were euthanized, and testes were excised. Tissues were fixed in appropriate solutions (e.g., Bouin's fluid for light microscopy, glutaraldehyde for electron microscopy).
-
Light Microscopy: Fixed tissues were embedded in paraffin, sectioned, and stained (e.g., with Hematoxylin and Eosin) to observe the general morphology of seminiferous tubules, Leydig cells, and Sertoli cells[7].
-
Transmission Electron Microscopy (TEM): Tissues were processed for ultrastructural analysis to examine subcellular organelles within different cell types, including spermatogonia, spermatids, Leydig cells, and Sertoli cells, for signs of damage like vacuolization, apoptosis, and mitochondrial abnormalities[7].
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is key to interpreting toxicological findings. DEC's therapeutic and toxic effects are linked to its interference with several biological pathways, most notably arachidonic acid metabolism.
DEC is known to be an inhibitor of arachidonic acid metabolism in microfilariae, which sensitizes them to the host's immune attack[8]. This anti-inflammatory property is also relevant in vertebrate models, where DEC has been shown to block steps in both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby inhibiting the production of prostaglandins and leukotrienes[9]. This mechanism underlies its potential use as an anti-inflammatory agent but could also contribute to off-target effects.
Conclusion
The preclinical toxicological profile of this compound reveals a compound with a moderate acute toxicity profile, with cardiopulmonary suppression identified as the likely cause of death in overdose in rodents[2]. It is generally well-tolerated in sub-chronic studies, although rare instances of hepatotoxicity have been noted in dogs when used in combination with other drugs[4]. Key areas of toxicological concern identified in preclinical models include:
-
Genotoxicity: A mild, transient clastogenic potential was observed in mouse bone marrow[6].
-
Reproductive Toxicity: Adverse morphological changes were noted in the testes of male mice, suggesting potential effects on fertility and hormonal pathways[7].
These findings highlight the importance of careful dose selection and monitoring. While DEC has a long history of use and is considered safe at therapeutic doses for its primary indications, the preclinical data underscore specific toxicological hazards that warrant consideration during the development of new formulations or therapeutic applications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Studies on the acute lethality of diethylcarbamazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 4. Diethylcarbamazine (Filaribits®) for Dogs [petplace.com]
- 5. researchgate.net [researchgate.net]
- 6. Genotoxic potential of diethylcarbamazine, an antifilarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morphological changes in the testis induced by diethylcarbamazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 9. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
In vivo imaging of Diethylcarbamazine citrate's effect on Brugia malayi
An In-depth Technical Guide to the In Vivo Imaging of Diethylcarbamazine Citrate's Effect on Brugia malayi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding and methodologies for the in vivo imaging of this compound's (DEC) effects on the filarial nematode Brugia malayi, a causative agent of lymphatic filariasis.
Introduction: The Enigma of Diethylcarbamazine's Mechanism
Since its introduction in 1947, this compound (DEC) has been a cornerstone in the treatment and control of lymphatic filariasis.[1] Despite its long-standing use, the precise mechanism of action of DEC remains a subject of intensive research. A particularly intriguing aspect is its rapid and potent activity in vivo in contrast to its limited direct effects in in vitro settings.[1] This guide delves into the multifaceted mechanism of DEC, focusing on both host-mediated and direct parasite-targeted actions, and provides detailed protocols for their investigation using advanced in vivo imaging techniques.
Quantitative Analysis of DEC's Efficacy
The effect of DEC on Brugia malayi has been quantified through various studies, primarily focusing on the reduction of microfilariae (Mf) in the peripheral blood of animal models and the inhibition of parasite motility.
Table 1: In Vivo Efficacy of DEC on Brugia malayi Microfilaremia in Mice
| Time Post-Treatment | Reduction in Microfilaremia (%) | Reference |
| 5 minutes | Rapid and profound reduction | [1] |
| 60 minutes | Sustained reduction | [1] |
| 24 hours | Partial recovery of Mf levels | [1] |
| 2 weeks | Return to near pre-treatment levels | [1] |
| Course of therapy | >90% decrease | [2] |
Table 2: In Vitro Inhibitory Concentrations of DEC on Brugia malayi Motility
| Parasite Stage | IC50 Value | Time Point | Reference |
| Microfilariae | 4.0 ± 0.6 µM | 30 minutes | [3] |
| Adult Female | 4.4 ± 0.3 µM | 30 seconds | [3] |
Host-Mediated Mechanisms of DEC Action
A significant body of evidence suggests that DEC's efficacy is largely dependent on the host's immune and inflammatory responses. DEC appears to sensitize the microfilariae, making them more susceptible to clearance by the host's immune system.[4]
The Arachidonic Acid Pathway and Cyclooxygenase (COX) Involvement
DEC is known to interfere with the arachidonic acid metabolic pathway.[1][4] This interference is a key component of its anti-inflammatory properties and its mechanism of action against filarial worms.
-
Cyclooxygenase (COX) Pathway: DEC's activity is dependent on the COX pathway. Pre-treatment of mice with indomethacin, a COX inhibitor, significantly reduces the efficacy of DEC.[1]
-
COX-1 Protein: Treatment with DEC leads to a reduction in the amount of COX-1 protein in peritoneal exudate cells.[1]
Role of Inducible Nitric Oxide Synthase (iNOS)
The activity of DEC against B. malayi microfilariae is critically dependent on inducible nitric oxide synthase (iNOS).[1] In iNOS knockout mice, DEC shows no activity, highlighting the essential role of host-derived nitric oxide in the drug's mechanism.[1]
Signaling Pathway of Host-Mediated DEC Action
Caption: Host-mediated pathways involved in DEC's effect on Brugia malayi.
Direct Action of DEC on Brugia malayi
Recent studies have provided compelling evidence for a direct effect of DEC on the parasite's neuromuscular system, leading to paralysis. This direct action is mediated through specific ion channels.
Transient Receptor Potential (TRP) Channels
DEC directly targets and opens Transient Receptor Potential (TRP) channels in the muscle cells of adult female Brugia malayi.[5][6]
-
TRP-2 Channel: The TRPC ortholog, TRP-2, is a major target of DEC. Activation of TRP-2 channels leads to an influx of Ca²⁺ into the muscle cells.[5][6]
-
Ca²⁺ Signaling: The influx of calcium results in muscle contraction and spastic paralysis of the worm.[5][7] This effect is rapid, occurring within seconds of DEC application.[3]
Synergistic Effects with Emodepside
DEC exhibits a synergistic effect with the anthelmintic drug emodepside. Emodepside activates SLO-1 K⁺ channels, and its effect is potentiated by the DEC-induced Ca²⁺ entry through TRP-2 channels.[5][7][8]
Signaling Pathway of Direct DEC Action on Brugia malayi Muscle
Caption: Direct action of DEC on Brugia malayi muscle cells via TRP-2 channels.
Experimental Protocols for In Vivo Imaging
The development of transgenic Brugia malayi expressing reporter genes has revolutionized the study of this parasite in vivo.[9][10] In Vivo Imaging Systems (IVIS) allow for the non-invasive monitoring of parasite viability and burden in real-time.
Generation of Transgenic Brugia malayi
-
Constructs: A dual luciferase reporter construct (e.g., pBACII-BmGLuc-FLuc) within a piggyBac transposon backbone is used for stable transfection.[9][10]
-
Transfection: Transfection of B. malayi molting larvae is achieved using methods like lipofection.[10]
-
Selection: Transgenic parasites can be identified and selected based on reporter gene expression.
In Vivo Imaging Procedure
-
Animal Model: Gerbils are a suitable host for the development of Brugia malayi to the adult stage.[9]
-
Infection: Surgically implant transgenic L3 larvae into the peritoneal cavity of the gerbils.
-
Imaging:
-
Anesthetize the infected gerbil.
-
Administer the appropriate luciferase substrate (e.g., D-luciferin for Firefly luciferase) via intraperitoneal injection.
-
Place the animal in the imaging chamber of an IVIS.
-
Acquire bioluminescent images to monitor the location and signal intensity of the parasites.
-
-
Drug Efficacy Studies:
-
Establish a baseline bioluminescent signal for each animal.
-
Administer DEC or other candidate drugs.
-
Perform serial imaging at various time points post-treatment to quantify the change in bioluminescent signal, which correlates with parasite viability.
-
Experimental Workflow for In Vivo Imaging of DEC Efficacy
Caption: Experimental workflow for assessing DEC efficacy using transgenic B. malayi.
Conclusion and Future Directions
The combination of advanced molecular techniques to generate transgenic parasites and sophisticated in vivo imaging systems provides a powerful platform to dissect the complex mechanism of action of DEC. This approach allows for the non-invasive, longitudinal assessment of drug efficacy and provides invaluable insights into host-parasite interactions. Future research should focus on:
-
Developing transgenic parasites with reporters for specific metabolic or signaling pathways to further elucidate DEC's direct effects.
-
Utilizing multimodal imaging techniques to correlate parasite viability with host physiological responses.
-
Applying these methodologies to screen for novel antifilarial compounds and to investigate mechanisms of drug resistance.
This technical guide serves as a foundational resource for researchers aiming to leverage in vivo imaging to advance our understanding of Diethylcarbamazine's effect on Brugia malayi and to accelerate the development of new therapies for lymphatic filariasis.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of diethylcarbamazine in a murine model of Brugia malayi microfilaraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [dr.lib.iastate.edu]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Diethylcarbamazine mediated potentiation of emodepside induced paralysis requires TRP-2 in adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo imaging of transgenic Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo imaging of transgenic Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Diethylcarbamazine Citrate in Human Plasma by LC-MS/MS
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Diethylcarbamazine (DEC) citrate in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Diethylcarbamazine (DEC) is an antifilarial drug used in the treatment of lymphatic filariasis. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of DEC in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry.
Experimental
Materials and Reagents
-
Diethylcarbamazine Citrate Reference Standard
-
Diethylcarbamazine-d3 (Internal Standard, IS)
-
Formic Acid (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) Cartridges
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for the analysis.
Data Presentation
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Synergi 4µ Fusion-RP (2mm x 250mm)[1] |
| Mobile Phase A | 0.05% Formic Acid in Water[2] |
| Mobile Phase B | 0.05% Formic Acid in Methanol[2] |
| Flow Rate | 0.2 mL/min |
| Gradient | Gradient Elution[1][2] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Retention Time | Approximately 4.8 min[1] |
Mass Spectrometric Parameters
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2] |
| Precursor Ion (m/z) | Specific m/z to be determined based on DEC structure |
| Product Ion (m/z) | Specific m/z to be determined based on fragmentation |
| Internal Standard | Diethylcarbamazine-d3[1] |
| Collision Energy | Optimized for DEC fragmentation |
| Dwell Time | 200 ms |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 4 - 2200 ng/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.998[2] |
| Lower Limit of Quantification (LLOQ) | 4 ng/mL[1] |
| Interday Precision (%CV) | 5.4% - 8.4%[1] |
| Interday Accuracy (%Bias) | -2.2% to 6.0%[1] |
| Recovery | 84.2% - 90.1%[1] |
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare primary stock solutions of DEC and DEC-d3 (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for calibration curve and QC samples.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain calibration standards ranging from 4 to 2200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 12, 300, and 1700 ng/mL).[1]
Plasma Sample Preparation Protocol
-
Thaw: Thaw plasma samples and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 250 µL of plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.[1]
-
Internal Standard Addition: Add 25 µL of the DEC-d3 internal standard working solution to each tube (except for blank samples) and vortex.
-
Protein Precipitation (Optional Pre-step): Add 500 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for SPE.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample (or supernatant) onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase composition for at least 30 minutes.
-
Sample Injection: Inject 10 µL of the prepared sample into the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the optimized mass spectrometric parameters.
-
Data Processing: Process the acquired data using appropriate software to determine the peak area ratios of the analyte to the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards. Determine the concentration of DEC in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for DEC quantification.
Caption: LC-MS/MS system configuration.
Caption: Principle of quantification.
References
- 1. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Diethylcarbamazine Citrate Dose-Response Curve for Microfilariae
Introduction
Diethylcarbamazine (DEC) citrate has been a cornerstone in the treatment of lymphatic filariasis and loiasis for decades. Its primary mode of action involves the rapid clearance of microfilariae (mf) from the peripheral blood. The precise mechanism is multifaceted, involving sensitization of microfilariae to the host's immune system and direct effects on the parasite's physiology.[1] Establishing a dose-response curve for DEC against various microfilariae species is crucial for understanding its potency, elucidating its mechanism of action, and for the development of new antifilarial drugs.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to establish an in vitro dose-response curve for DEC citrate against microfilariae. The protocols cover the isolation of microfilariae, in vitro culture, preparation of DEC, and methods for assessing microfilarial viability and motility.
Key Principles
The establishment of a DEC dose-response curve relies on the in vitro exposure of viable microfilariae to a range of DEC concentrations and the subsequent measurement of a biological response. This response is typically a measure of parasite viability or motility. The data generated is then plotted to determine key pharmacodynamic parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).
Data Presentation
Table 1: In Vitro Dose-Response of Diethylcarbamazine (DEC) Citrate on Brugia malayi Microfilariae Motility
| DEC Concentration (µM) | Time Point | % Motility Inhibition (Mean ± SE) | IC50 (µM) |
| 1 | 30 min | Gradual Recovery Started | 4.0 ± 0.6 |
| 3 | 30 min | Gradual Recovery Started | |
| Varied (e.g., 0.1 - 100) | 30 min | Concentration-dependent inhibition | |
| 100 | 24 hours | Gradual Recovery Started |
Data synthesized from a study on Brugia malayi microfilariae.[2] The IC50 represents the concentration of DEC that inhibits 50% of microfilarial motility at a specific time point.
Table 2: Summary of DEC Effects on Microfilariae
| Parameter | Observation | Species | Reference |
| Motility | Concentration-dependent inhibition, coiling, and looping. | Brugia malayi | [2] |
| Viability (Morphology) | Loss of sheath, cytoplasmic vacuolization, organelle damage. | Wuchereria bancrofti | |
| Mechanism of Action | Opening of TRP channels (TRP-2), leading to spastic paralysis. | Brugia malayi | [2] |
| Host-Mediated Effects | Sensitization to phagocytosis, interference with arachidonic acid metabolism. | General | [1] |
Experimental Protocols
Protocol 1: Isolation and Purification of Microfilariae from Peripheral Blood
This protocol describes a common method for isolating microfilariae from whole blood using a density gradient centrifugation technique.
Materials:
-
Whole blood containing microfilariae
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque or Percoll density gradient medium
-
RPMI-1640 medium
-
Centrifuge
-
Sterile centrifuge tubes
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque or a pre-formed Percoll gradient in a sterile centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, microfilariae will be located in the erythrocyte pellet or at the plasma-gradient interface. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the microfilariae-rich layer or resuspend the erythrocyte pellet containing the microfilariae.
-
Wash the collected microfilariae three times with sterile RPMI-1640 medium by centrifugation at 200 x g for 10 minutes.
-
After the final wash, resuspend the microfilariae in a known volume of culture medium and determine the concentration using a counting chamber under a microscope.
Protocol 2: In Vitro Culture of Microfilariae
This protocol provides general conditions for the short-term in vitro maintenance of microfilariae for drug susceptibility testing.
Materials:
-
Isolated and purified microfilariae
-
Culture medium: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Adjust the concentration of microfilariae in the culture medium to approximately 20-50 mf per 100 µL.
-
Dispense 100 µL of the microfilariae suspension into each well of a 96-well plate.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for at least one hour to allow the microfilariae to acclimate before adding the drug.
Protocol 3: Preparation of Diethylcarbamazine Citrate Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile distilled water or PBS
-
Culture medium
Procedure:
-
Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of DEC citrate powder in sterile distilled water or PBS to prepare a high-concentration stock solution. For example, to make a 10 mM stock solution of DEC citrate (Molar Mass = 391.42 g/mol ), dissolve 3.9142 mg in 1 mL of solvent.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots.
-
Working Solutions: Prepare a series of dilutions of the DEC stock solution in culture medium to achieve the desired final concentrations for the dose-response assay (e.g., ranging from 0.1 µM to 100 µM). Prepare these fresh on the day of the experiment.
Protocol 4: In Vitro Motility Assay
This is a primary method for assessing the effect of DEC on microfilariae.
Materials:
-
96-well plate with cultured microfilariae
-
DEC working solutions
-
Inverted microscope
Procedure:
-
Add 100 µL of the appropriate DEC working solution to each well of the 96-well plate containing the microfilariae. Include a vehicle control (culture medium without DEC).
-
Incubate the plate at 37°C and 5% CO2.
-
At various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 24 hours), observe the motility of the microfilariae in each well using an inverted microscope.
-
Score the motility of each microfilaria. A common scoring system is:
-
3: Vigorous, snake-like movement
-
2: Sluggish movement
-
1: Twitching or minimal movement
-
0: No movement
-
-
Alternatively, count the number of motile and non-motile microfilariae in a field of view for each concentration.
-
Calculate the percentage of motility inhibition for each DEC concentration relative to the vehicle control.
-
Plot the percentage of motility inhibition against the log of the DEC concentration to generate a dose-response curve and determine the IC50.
Protocol 5: MTT Viability Assay
This colorimetric assay provides a quantitative measure of metabolic activity as an indicator of viability.
Materials:
-
96-well plate with DEC-treated microfilariae
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the incubation with DEC as described in Protocol 4, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C and 5% CO2 to allow for the formation of formazan crystals by viable microfilariae.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of viability for each DEC concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the DEC concentration to generate a dose-response curve and determine the IC50.
Visualizations
Caption: Experimental workflow for establishing a DEC dose-response curve.
Caption: Proposed direct signaling pathway of DEC on microfilariae muscle.
References
Application Notes and Protocols for Inducing Mazzotti-Like Reactions in Animal Models Using Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mazzotti reaction is a systemic or localized inflammatory response observed in patients infected with filarial nematodes, particularly Onchocerca volvulus, following treatment with diethylcarbamazine (DEC). This reaction is characterized by symptoms such as fever, urticaria, pruritus, tachycardia, and hypotension.[1][2] The underlying mechanism is not a direct toxic effect of the drug, but rather an immunological inflammatory response triggered by the rapid killing of microfilariae (mf).[3] This response is closely associated with the degranulation of eosinophils. The severity of the Mazzotti reaction has been shown to correlate with the intensity of the microfilarial infection.[1]
Animal models that replicate key features of the Mazzotti reaction are invaluable for studying the pathogenesis of onchocerciasis and for the preclinical safety and efficacy evaluation of novel antifilarial drugs. These models allow for the investigation of the inflammatory cascade, the identification of potential biomarkers, and the testing of adjunctive therapies aimed at mitigating the severity of the reaction. This document provides detailed application notes and protocols for inducing and evaluating Mazzotti-like reactions in rodent models.
Recommended Animal Models
The most commonly utilized animal models for onchocerciasis research involve the subcutaneous injection of Onchocerca microfilariae into mice or gerbils. Immunocompetent strains such as CBA and BALB/c mice are suitable for these studies.[4]
| Animal Model | Parasite Species | Key Characteristics |
| Mouse | Onchocerca lienalis or Onchocerca ochengi microfilariae | Well-established model; allows for the study of both microfilaricidal drug efficacy and the resulting inflammatory responses. |
| Gerbil | Onchocerca ochengi microfilariae | Supports longer-term survival of microfilariae compared to mice, potentially allowing for different study designs. |
Experimental Protocols
Protocol 1: Induction of Mazzotti-Like Reaction in the Mouse Model
This protocol describes the induction of a Mazzotti-like reaction in mice infected with Onchocerca microfilariae followed by treatment with DEC.
Materials:
-
Onchocerca lienalis or O. ochengi microfilariae
-
8-10 week old male or female CBA or BALB/c mice
-
Diethylcarbamazine (DEC) citrate
-
Sterile Phosphate Buffered Saline (PBS)
-
Animal handling and injection equipment
-
Behavioral observation cages
-
Calipers for measuring skin thickness
-
Euthanasia equipment
-
Tissue collection tools
-
Reagents for histopathology and cytokine/chemokine analysis
Procedure:
-
Infection of Mice:
-
Subcutaneously inject mice with a suspension of 5 x 104 to 1 x 105Onchocerca microfilariae in 100 µL of sterile PBS into the dorsal skin.
-
Allow the infection to establish for 7-14 days.
-
-
DEC Administration:
-
Prepare a fresh solution of DEC citrate in sterile PBS.
-
Administer DEC orally or subcutaneously at a dose of 50-100 mg/kg body weight. A dosing regimen of once daily for 3-5 consecutive days is recommended.
-
A control group of infected mice should receive the vehicle (sterile PBS) only.
-
-
Clinical Assessment:
-
Monitor the mice for clinical signs of a Mazzotti-like reaction at 0, 2, 6, 12, 24, 48, and 72 hours post-DEC administration.
-
Use a scoring system (see Table 1) to quantify the severity of the reaction. Key indicators include pruritus (observed as scratching behavior), erythema, and edema.[5][6][7]
-
Scratching behavior can be quantified by observing the number of scratching bouts over a defined period (e.g., 15-30 minutes).[6][7]
-
-
Sample Collection:
-
At selected time points, euthanize a subset of mice from each group.
-
Collect skin biopsies from the site of infection and a distal site for histopathological analysis.
-
Collect blood via cardiac puncture for serum cytokine and chemokine analysis.
-
Table 1: Clinical Scoring System for Mazzotti-Like Reaction in Mice
| Score | Pruritus (Scratching Bouts/30 min) | Erythema | Edema (Skin Fold Thickness) |
| 0 | < 5 | No visible redness | No significant increase |
| 1 | 5-20 | Mild, localized redness | < 25% increase from baseline |
| 2 | 21-50 | Moderate, spreading redness | 25-50% increase from baseline |
| 3 | > 50 | Severe, widespread redness | > 50% increase from baseline |
Protocol 2: Histopathological Assessment of Skin Inflammation
This protocol details the staining procedures for evaluating cellular infiltration and mast cell degranulation in skin biopsies.
Materials:
-
Skin biopsy samples in 10% neutral buffered formalin
-
Paraffin embedding reagents and equipment
-
Microtome
-
Glass slides
-
Microscope
Procedure:
-
Tissue Processing and Sectioning:
-
Process formalin-fixed skin biopsies and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on glass slides.
-
-
Hematoxylin and Eosin (H&E) Staining: [8][9][10]
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink/red).
-
Dehydrate and mount the sections.
-
Examine under a microscope for inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes) and evidence of tissue damage.
-
-
Toluidine Blue Staining for Mast Cells: [11][12][13]
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with a 0.1% Toluidine Blue solution.
-
Rinse, dehydrate, and mount the sections.
-
Examine under a microscope for mast cells, which will stain metachromatically (purple/red granules against a blue background). Assess for signs of mast cell degranulation.
-
Protocol 3: Cytokine and Chemokine Analysis
This protocol outlines the measurement of key inflammatory mediators in the serum of treated and control animals.
Materials:
-
Serum samples
-
Commercially available ELISA or multiplex bead array kits for murine cytokines and chemokines (e.g., IL-4, IL-5, IL-13, TNF-α, Eotaxin-1, MCP-1).
-
Plate reader or flow cytometer compatible with the chosen assay format.
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
Follow the manufacturer's instructions for sample dilution.
-
-
Assay Performance:
-
Perform the ELISA or multiplex bead array according to the kit protocol. This typically involves incubation of the samples with capture antibodies, followed by detection antibodies and a substrate or fluorescent reporter.
-
-
Data Analysis:
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of each cytokine and chemokine in the serum samples based on the standard curve.
-
Compare the levels of these mediators between the DEC-treated and control groups at different time points. Elevated levels of Th2 cytokines (IL-4, IL-5, IL-13) and chemokines associated with eosinophil and monocyte recruitment (Eotaxin-1, MCP-1) are expected.[14][15][16][17][18][19][20]
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 2: Example of Clinical Score Summary
| Time Post-DEC (hours) | Control Group (Mean Score ± SD) | DEC-Treated Group (Mean Score ± SD) | p-value |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | - |
| 6 | 0.2 ± 0.1 | 1.8 ± 0.5 | <0.05 |
| 24 | 0.3 ± 0.2 | 2.5 ± 0.6 | <0.01 |
| 48 | 0.1 ± 0.1 | 1.2 ± 0.4 | <0.05 |
Table 3: Example of Serum Cytokine/Chemokine Concentrations (pg/mL)
| Analyte | Time Post-DEC | Control Group (Mean ± SD) | DEC-Treated Group (Mean ± SD) | p-value |
| IL-5 | 24 hours | 15.2 ± 3.1 | 150.8 ± 25.3 | <0.001 |
| Eotaxin-1 | 24 hours | 45.6 ± 8.9 | 210.4 ± 35.7 | <0.001 |
| TNF-α | 6 hours | 20.1 ± 4.5 | 85.3 ± 15.2 | <0.01 |
Visualizations
Caption: Signaling pathway of the DEC-induced Mazzotti reaction.
Caption: Experimental workflow for inducing and assessing Mazzotti-like reactions.
References
- 1. The Mazzotti reaction following treatment of onchocerciasis with diethylcarbamazine: clinical severity as a function of infection intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mazzotti reaction - Wikipedia [en.wikipedia.org]
- 3. Onchocerciasis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Onchocerciasis drug development: from preclinical models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on mouse models of chronic pruritus and behavioral evaluation [jms.fudan.edu.cn]
- 6. Frontiers | Comparative Study on Different Skin Pruritus Mouse Models [frontiersin.org]
- 7. metris.nl [metris.nl]
- 8. Hematoxylin and eosin staining of skin sections [bio-protocol.org]
- 9. 4.7. Hematoxylin–Eosin Staining for Histological Observation [bio-protocol.org]
- 10. mycetoma.edu.sd [mycetoma.edu.sd]
- 11. newcomersupply.com [newcomersupply.com]
- 12. research.chop.edu [research.chop.edu]
- 13. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 14. IL-5 dominates cytokine responses during expression of protective immunity to Onchocerca lienalis microfilariae in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protective Immunity to the Larval Stages of Onchocerca volvulus Is Dependent on Toll-Like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Eotaxin-1 and MCP-1 serve as circulating indicators in response to power frequency electromagnetic field exposure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Increased Eotaxin and MCP-1 Levels in Serum from Individuals with Periodontitis and in Human Gingival Fibroblasts Exposed to Pro-Inflammatory Cytokines | PLOS One [journals.plos.org]
Application Notes and Protocols: In Vitro Filarial Motility Assay Using Diethylcarbamazine Citrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diethylcarbamazine (DEC) has been a cornerstone in the treatment of lymphatic filariasis and loiasis for decades.[1] Its mechanism of action is complex and not entirely elucidated, but it is understood to involve the modulation of the host's immune response and direct effects on the parasite's neuromuscular activity.[2][3][4] In vitro motility assays are crucial tools for studying the direct effects of anthelmintic drugs like DEC on filarial worms, providing valuable insights into their pharmacological properties and aiding in the discovery of new therapeutic agents.
This document provides a detailed protocol for conducting an in vitro motility assay for filarial worms, specifically focusing on the application of Diethylcarbamazine citrate. It covers the essential procedures from parasite culture and drug preparation to assay execution and data analysis.
Mechanism of Action of Diethylcarbamazine (DEC)
The anthelmintic effect of DEC is multifaceted. A significant aspect of its in vivo action is the sensitization of microfilariae to the host's immune system, facilitating their clearance by phagocytes.[2] This process is linked to DEC's interference with the arachidonic acid metabolism in both the microfilariae and host endothelial cells.[2][3][4] Specifically, DEC's activity has been shown to be dependent on the host's inducible nitric-oxide synthase (iNOS) and the cyclooxygenase (COX) pathway.[3]
In addition to its immunomodulatory effects, recent studies have demonstrated that DEC has direct effects on the parasite's neuromuscular system. It acts on transient receptor potential (TRP) channels, particularly TRP-2, in the muscles of adult female Brugia malayi.[5] This activation leads to an influx of calcium, causing a temporary spastic paralysis of the worm.[5] DEC has also been shown to potentiate the effects of SLO-1 potassium channel activators, like emodepside, further impacting worm motility.[6][7]
Experimental Protocols
This section outlines the detailed methodology for performing the in vitro filarial motility assay with DEC. The protocol is primarily based on the use of Brugia malayi, a common model organism for lymphatic filariasis research.
Materials and Reagents
-
Filarial Worms: Brugia malayi adult worms or microfilariae.
-
Culture Media:
-
RPMI-1640 medium
-
Endothelial Basal Medium (EBM)
-
-
Media Supplements:
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Ascorbic acid
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
-
This compound (DEC): Pharmaceutical grade.
-
Solvent: Sterile distilled water or Phosphate Buffered Saline (PBS).
-
Assay Plates: Sterile 24-well or 96-well flat-bottom tissue culture plates.
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Video recording equipment (optional, for automated analysis)
-
Multichannel pipette
-
Hemocytometer or other cell counting device
-
Parasite Culture and Maintenance
Brugia malayi can be maintained in vitro for experimental use. For long-term culture and development from the L3 stage, co-culture with feeder cells like human dermal fibroblasts or a human T-cell leukemia line in RPMI 1640 supplemented with 10% heat-inactivated human serum can be employed.[8][9] For shorter-term assays with adult worms, a simpler culture system is sufficient.
Protocol for Short-Term Maintenance of Adult Brugia malayi
-
Upon receipt, wash the adult worms in pre-warmed, sterile RPMI-1640 medium.
-
Select healthy, motile worms of similar size for the assay.
-
Maintain the worms in a culture flask with RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Change the medium every 2-3 days to ensure viability.
Preparation of this compound (DEC) Stock Solution
-
Weigh out the desired amount of DEC citrate powder in a sterile environment.
-
Dissolve the DEC citrate in sterile distilled water or PBS to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the final desired concentrations for the assay. It is recommended to prepare working solutions at 10x the final concentration.
In Vitro Motility Assay Protocol
-
Plate Preparation:
-
In a sterile 96-well flat-bottom plate, add 180 µL of the appropriate culture medium to each well.
-
Carefully transfer 1-2 adult female worms or a counted number of microfilariae (e.g., 50-100) into each well.
-
Incubate the plate for a short period (e.g., 1-2 hours) at 37°C and 5% CO2 to allow the worms to acclimate.
-
-
Drug Addition:
-
Prepare 10x working solutions of DEC in the culture medium.
-
Add 20 µL of the 10x DEC working solutions to the respective wells to achieve the final desired concentrations.
-
For the negative control wells, add 20 µL of culture medium without the drug.
-
Include a positive control if available (a compound known to inhibit motility).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO2.
-
Observe the motility of the worms at different time points (e.g., 1, 4, 24, 48, and 72 hours) using an inverted microscope.
-
Motility Scoring and Data Analysis
Motility can be assessed using either a visual scoring method or an automated analysis system.
Visual Motility Scoring:
A semi-quantitative scoring system can be used to evaluate worm motility. A common scoring scale is as follows:
-
4: Vigorous, rapid, and continuous movement.
-
3: Active movement, but slower than the control.
-
2: Sluggish and intermittent movement.
-
1: Very minimal, twitching movement.
-
0: Complete paralysis, no movement.
Automated Motility Analysis:
For high-throughput screening, automated systems provide a more objective and quantitative measure of motility. Systems like the "WormAssay" utilize a video camera and software to capture and analyze the movement of worms in each well of a plate.[10][11] These systems generate a motility index based on pixel changes over time.
Data Analysis:
The motility scores or indices are recorded for each concentration of DEC at each time point. The data can be used to generate dose-response curves and calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) using appropriate statistical software (e.g., GraphPad Prism).
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro motility assays with DEC on Brugia malayi.
Table 1: Dose-Response of this compound on Adult Brugia malayi Motility at 24 hours.
| DEC Concentration (µM) | Mean Motility Score (± SD) | % Inhibition of Motility |
| 0 (Control) | 4.0 ± 0.0 | 0 |
| 1 | 3.5 ± 0.5 | 12.5 |
| 3 | 2.8 ± 0.4 | 30 |
| 10 | 1.5 ± 0.6 | 62.5 |
| 30 | 0.5 ± 0.5 | 87.5 |
| 100 | 0.0 ± 0.0 | 100 |
Table 2: Time-Course of Motility Inhibition of Adult Brugia malayi by 10 µM this compound.
| Time (hours) | Mean Motility Score (± SD) | % Inhibition of Motility |
| 1 | 3.2 ± 0.4 | 20 |
| 4 | 2.5 ± 0.5 | 37.5 |
| 24 | 1.5 ± 0.6 | 62.5 |
| 48 | 1.0 ± 0.0 | 75 |
| 72 | 0.8 ± 0.3 | 80 |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of DEC in filarial worms.
References
- 1. Daily diethylcarbamazine for the treatment of Brugia malayi microfilaria carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug | Parasitology | Cambridge Core [cambridge.org]
- 5. DSpace [dr.lib.iastate.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. [In vitro cultivation of Brugia malayi, a parasitic nematode that causes human lymphatic filariasis] - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. researchgate.net [researchgate.net]
- 10. WormAssay: A Novel Computer Application for Whole-Plate Motion-based Screening of Macroscopic Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Portal [iro.uiowa.edu]
Application of Diethylcarbamazine citrate in studies of immunomodulation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Diethylcarbamazine (DEC) citrate is a piperazine derivative, widely known for its use as an anthelmintic drug in the treatment of filariasis.[1][2] Beyond its anti-parasitic activity, DEC possesses significant immunomodulatory and anti-inflammatory properties.[3][4] These effects are primarily attributed to its interference with the arachidonic acid metabolism, specifically inhibiting both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][3][4] This document provides detailed application notes and experimental protocols for researchers investigating the immunomodulatory effects of DEC.
Mechanism of Action
The immunomodulatory action of Diethylcarbamazine citrate is multifaceted. A primary mechanism involves the inhibition of arachidonic acid metabolism. By blocking COX and LOX enzymes, DEC curtails the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][3][4] This disruption makes microfilariae more susceptible to the host's innate immune response.[2] Furthermore, DEC's activity against Brugia malayi microfilariae has been shown to be dependent on inducible nitric-oxide synthase (iNOS) and the cyclooxygenase pathway, highlighting the interplay between these pathways in its mechanism of action.[5]
DEC has been observed to directly impact various immune cells:
-
Neutrophils and Eosinophils: DEC enhances the adherence of human neutrophils and eosinophils to surfaces in a dose-dependent manner.[6][7] This suggests a direct stimulatory effect on these granulocytes, which may contribute to its therapeutic action in vivo.[6][7]
-
Lymphocytes: In patients with filariasis, treatment with DEC has been shown to partially reverse the cellular unresponsiveness to parasite antigens, leading to increased in vitro lymphocyte proliferative responses.[8]
-
Phagocytes: DEC exhibits a dose-dependent immunomodulatory effect on phagocytic cells.[9] Low doses have been found to enhance cytokine production, while higher doses significantly increase the respiratory burst in both polymorphonuclear leukocytes and monocytes.[9][10]
Data Presentation
Table 1: In Vitro Effects of this compound on Prostaglandin Release from Endothelial Monolayers
| Prostaglandin | DEC Concentration (µM) | Inhibition (%) | p-value | Reference |
| Prostacyclin | 2.5 | 78 | < 0.001 | [11] |
| Prostaglandin E2 | 2.5 | 57 | = 0.05 | [11] |
| Thromboxane B2 | 2.5 | 75 | < 0.05 | [11] |
Table 2: In Vivo Effects of this compound in a Mouse Model of Carrageenan-Induced Pleurisy
| Parameter | Treatment Group | Result | Reference |
| Polymorphonuclear Cell Migration | DEC (50 mg/kg) | Significant reduction | [4] |
| Myeloperoxidase (MPO) Activity | DEC (50 mg/kg) | Significant attenuation of neutrophil infiltration | [4] |
| TNF-α Levels in Pleural Exudate | DEC (50 mg/kg) | Significant attenuation | [4] |
| Nitrite Concentration in Pleural Exudate | DEC (50 mg/kg) | Significant reduction | [4] |
Table 3: Dose-Dependent Effects of this compound in BALB/c Mice
| Dose | Effect | Target Cells | Reference |
| Low Dose (50 mg/day) | Enhanced cytokine production | - | [10][12] |
| High Dose (500 mg/day) | Significantly enhanced respiratory burst | Polymorphonuclear leukocytes and monocytes | [10][12] |
Mandatory Visualization
Caption: DEC's inhibition of the Arachidonic Acid Pathway.
Caption: Experimental workflow for a neutrophil adherence assay.
Experimental Protocols
1. In Vitro Neutrophil Adherence Assay
This protocol is adapted from studies demonstrating DEC's effect on granulocyte adherence.[6][7]
-
1.1. Cell Isolation:
-
Isolate human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) to a concentration of 1 x 10⁶ cells/mL.
-
-
1.2. Preparation of DEC Solutions:
-
Prepare a stock solution of this compound in sterile phosphate-buffered saline (PBS).
-
Perform serial dilutions to achieve final concentrations ranging from 1 µM to 100 µM.
-
-
1.3. Adherence Assay:
-
Pre-incubate the neutrophil suspension with various concentrations of DEC or a vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to each well of a 96-well tissue culture plate.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as a colorimetric assay (e.g., crystal violet staining) or by direct counting under a microscope.
-
2. In Vivo Murine Model of Acute Inflammation
This protocol is based on a carrageenan-induced pleurisy model used to evaluate the anti-inflammatory effects of DEC.[4]
-
2.1. Animals:
-
Use male BALB/c mice (6-8 weeks old).
-
House animals under standard laboratory conditions with free access to food and water.
-
-
2.2. Drug Administration:
-
Administer DEC (50 mg/kg) orally once daily for three consecutive days prior to the induction of inflammation.
-
Administer a vehicle control (e.g., saline) to the control group.
-
-
2.3. Induction of Pleurisy:
-
On the third day, 1 hour after the final DEC or vehicle administration, induce pleurisy by intrapleural injection of 100 µL of 1% carrageenan solution.
-
-
2.4. Sample Collection and Analysis:
-
Four hours after carrageenan injection, euthanize the mice.
-
Collect the pleural exudate and measure the volume.
-
Determine the total and differential leukocyte counts in the pleural fluid.
-
Harvest lung tissue for histological analysis and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
Measure the levels of inflammatory mediators (e.g., TNF-α, nitrite) in the pleural exudate using ELISA and Griess reagent, respectively.
-
3. Respiratory Burst Assay in Neutrophils and Monocytes
This protocol is a general guide for measuring respiratory burst, which can be adapted for studying the effects of DEC.[10][13]
-
3.1. Cell Preparation:
-
3.2. Assay Procedure:
-
Pre-incubate the cells with various concentrations of DEC or a vehicle control.
-
Add a fluorescent probe sensitive to reactive oxygen species (ROS), such as dihydrorhodamine 123 (DHR 123).[13]
-
Stimulate the cells with a potent activator of respiratory burst, such as phorbol myristate acetate (PMA).[13]
-
Incubate for an appropriate time (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence corresponds to the level of ROS production.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an antifilarial drug, stimulates human granulocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of treatment with diethylcarbamazine on immune responses to filarial antigens in patients infected with Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Diethylcarbamazine Delays and Decreases the NETosis of Polymorphonuclear Cells of Humans with DM Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunomodulatory activity of diethylcarbamazine on humoral, cellular cytokine response and respiratory burst in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diethylcarbamazine inhibits endothelial and microfilarial prostanoid metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bioquochem.com [bioquochem.com]
Preparation and Long-Term Storage of Diethylcarbamazine Citrate Stock Solutions
Application Notes
Introduction
Diethylcarbamazine (DEC) citrate is a piperazine-derived anthelmintic agent, widely utilized in the treatment of filarial infections such as those caused by Wuchereria bancrofti and Loa loa.[1][2] In a research and drug development context, the preparation of accurate and stable stock solutions is a critical first step for ensuring the reproducibility and validity of both in vitro and in vivo experimental results. DEC citrate acts as an inhibitor of arachidonic acid metabolism in microfilariae, sensitizing them to phagocytosis.[2][3] This document provides detailed protocols for the preparation and long-term storage of DEC citrate stock solutions, along with guidelines for quality control.
Physicochemical Properties
DEC citrate is a white, crystalline, slightly hygroscopic powder with a bitter acid taste.[4][5] It is very soluble in water, soluble in ethanol, and practically insoluble in acetone.[4][6] The compound's high water solubility makes aqueous solutions the primary choice for most applications. The pH of a 30 mg/mL aqueous solution is typically between 3.5 and 4.5.[7]
Solvent Selection
The choice of solvent is dictated by the intended application.
-
Water: Due to its high solubility (>75% at 20°C), water is the preferred solvent for most applications, including the preparation of oral formulations and stock solutions for in vitro assays.[8]
-
Phosphate Buffer: For applications requiring pH control, such as chromatographic analysis, a phosphate buffer is often used to prepare standard solutions.[9]
-
DMSO and Ethanol: While DEC citrate is soluble in DMSO and ethanol, these are typically used as secondary solvents or for specific formulations where aqueous solutions are not suitable.[1][3] For in vivo studies, complex vehicles containing DMSO, PEG300, and Tween 80 may be employed to achieve desired pharmacokinetic profiles.[1]
Long-Term Storage and Stability
DEC citrate as a solid powder is stable and can be shipped at room temperature.[3] For long-term storage, it should be kept in a tight container, protected from light.[7]
For solutions, storage conditions are critical to prevent degradation. Stock solutions in solvents like DMSO are stable for up to 6 months at -80°C and for 1 month at -20°C when stored in sealed containers away from moisture.[10] Aqueous solutions should be stored at 4°C for short-term use.[10] It is recommended to prepare fresh solutions for critical experiments or to perform periodic quality control checks on stored solutions. The compound is stable at normal cooking temperatures, which is relevant for its use in medicated salt programs.[11]
Quality Control
The concentration and purity of DEC citrate stock solutions can be verified using High-Pressure Liquid Chromatography (HPLC).[12] A common method utilizes a C18 column with a mobile phase consisting of a mixture of methanol and potassium dihydrogen phosphate buffer, with detection at 220 nm.[7][9] This allows for the quantification of DEC and the detection of any potential degradation products.
Data Summary Tables
Table 1: Solubility of Diethylcarbamazine Citrate
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| Water | >750[8] | >1916 | Very soluble.[4] A 6.29% w/v solution is iso-osmotic with serum.[5] |
| DMSO | 78[3] | 199.27 | Sonication may be recommended to aid dissolution.[1] |
| Ethanol (96%) | 30[1][3] | 76.64 | Soluble.[4] |
| Acetone | - | - | Practically insoluble.[4][6] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Container/Notes |
| Solid Powder | 2-8°C[6] | Long-term | Preserve in tight containers, protected from light.[7][9] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Sealed storage, away from moisture.[10] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Sealed storage, away from moisture.[10] |
| Aqueous Solution | 4°C | Short-term | Recommended for immediate or near-term use. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
This protocol is suitable for preparing a high-concentration stock solution for general laboratory use, such as for serial dilutions for in vitro assays.
-
Materials:
-
This compound powder (MW: 391.42 g/mol )
-
Sterile, deionized, or distilled water
-
Calibrated analytical balance
-
Appropriate volumetric flask (e.g., 10 mL)
-
Sterile conical tubes or vials for aliquoting
-
-
Procedure:
-
Calculate the required mass of DEC citrate. For 10 mL of a 100 mM solution: Mass = 0.1 mol/L * 0.010 L * 391.42 g/mol = 0.3914 g (391.4 mg)
-
Accurately weigh 391.4 mg of DEC citrate powder using an analytical balance.
-
Transfer the powder to a 10 mL volumetric flask.
-
Add approximately 7-8 mL of sterile water to the flask.
-
Vortex or sonicate the solution until the powder is completely dissolved. DEC citrate is highly soluble in water, so this should occur readily.[4]
-
Once dissolved, add sterile water to bring the final volume to the 10 mL mark.
-
Invert the flask several times to ensure the solution is homogeneous.
-
(Optional) Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or conical tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store aliquots at -20°C or -80°C for long-term storage.[10]
-
Protocol 2: Preparation of a 1 mg/mL Stock Solution in Phosphate Buffer for HPLC Analysis
This protocol is adapted from pharmacopeial methods for preparing a standard solution for analytical purposes.[9]
-
Materials:
-
This compound powder
-
Monobasic potassium phosphate
-
Deionized water
-
Calibrated analytical balance
-
50 mL volumetric flask
-
Magnetic stirrer and stir bar
-
-
Reagent Preparation (Phosphate Buffer):
-
Dissolve 31.24 g of monobasic potassium phosphate in 1000 mL of deionized water.[9]
-
Mix thoroughly until all salt is dissolved.
-
-
Procedure:
-
Accurately weigh approximately 50 mg of DEC citrate powder.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of the prepared phosphate buffer.
-
Mix using a magnetic stirrer or by swirling until the solid is completely dissolved.
-
Add phosphate buffer to bring the final volume to the 50 mL mark.
-
Mix the solution thoroughly by inversion.
-
The final concentration will be approximately 1 mg/mL. This solution is now ready for dilution to create working standards for HPLC analysis.
-
Visualizations
References
- 1. This compound | Lipoxygenase | COX | Parasite | TargetMol [targetmol.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound CAS#: 1642-54-2 [m.chemicalbook.com]
- 5. This compound | C16H29N3O8 | CID 15432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1642-54-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.who.int [cdn.who.int]
- 8. This compound | C16H29N3O8 | CID 15432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [drugfuture.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. On the Thermal Stability of the Diethylcarbamazine-Fortified Table Salt Used in the Control of Lymphatic Filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ensuring supplies of quality this compound (DEC) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Assay for Diethylcarbamazine Citrate Quantification in Formulations
Introduction
Diethylcarbamazine citrate (DEC) is a crucial anthelmintic agent, primarily utilized in the treatment of lymphatic filariasis.[1] The World Health Organization (WHO) advocates for its use in mass drug administration programs to eliminate this debilitating disease. Consequently, the availability of simple, cost-effective, and reliable analytical methods for the quantification of DEC in pharmaceutical formulations is paramount for quality control and ensuring therapeutic efficacy. Several analytical techniques have been employed for the determination of DEC, including titrimetry, chromatography, and spectrophotometry.[2][3][4] Among these, visible spectrophotometry offers a desirable balance of simplicity, sensitivity, speed, and affordability, making it particularly suitable for routine quality control laboratories.[5]
This application note details a validated spectrophotometric method for the quantification of this compound in its bulk form and in pharmaceutical formulations. The described protocol is based on the formation of an ion-pair complex between the basic DEC molecule and an acidic dye, Tropaeolin 000, in an acidic buffer.[6] The resulting colored complex is extracted into an organic solvent and quantified by measuring its absorbance at a specific wavelength.[6] This method is demonstrated to be accurate, precise, and robust for the intended application.
Principle of the Assay
The fundamental principle of this assay is the reaction between the basic tertiary amine group of Diethylcarbamazine and the acidic sulfonic acid group of the dye, Tropaeolin 000. In an acidic medium (pH 1.42), the piperazine nitrogen of DEC is protonated, forming a cation. This cation then forms a stable, orange-colored ion-pair complex with the anionic Tropaeolin 000 dye.[6] This colored complex is extractable into chloroform, while the free dye remains in the aqueous phase. The absorbance of the chloroform layer, which is directly proportional to the concentration of DEC, is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of 490 nm.[6]
Materials and Methods
Instrumentation
-
A UV-Visible spectrophotometer with a 1 cm path length quartz cuvette. A Systronics model 166 digital spectrophotometer or equivalent is suitable.[2][5][7]
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Reagents and Standards
-
This compound (DEC): Pharmaceutical grade, with a purity of 99.7% or higher.[2][7]
-
Tropaeolin 000 (TRN): Analytical reagent grade.
-
Chloroform: HPLC or analytical grade.
-
Hydrochloric Acid (HCl): Concentrated, analytical grade.
-
Sodium Hydroxide (NaOH): Analytical grade.
-
Potassium Chloride (KCl): Analytical grade.
-
Clarks-Lubs Buffer (pH 1.42): Prepared by mixing appropriate volumes of 0.2 M KCl and 0.2 M HCl solutions.
-
Distilled or Deionized Water
Preparation of Standard Solutions
-
DEC Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of pure DEC and dissolve it in 100 mL of distilled water in a volumetric flask.
-
Tropaeolin 000 Solution (0.1% w/v): Dissolve 100 mg of Tropaeolin 000 in 100 mL of distilled water.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the DEC standard stock solution with distilled water to obtain concentrations in the range of 1.25 - 25.0 µg/mL.
Sample Preparation (from Tablets)
-
Weigh and finely powder twenty tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of DEC.
-
Transfer the weighed powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of distilled water and shake for 20 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with distilled water and mix thoroughly.
-
Filter the solution through a Whatman No. 42 filter paper, discarding the first 10 mL of the filtrate.[5]
-
The resulting solution has a nominal concentration of 100 µg/mL of DEC. Dilute this solution as needed to fall within the calibration curve range for analysis.
Experimental Protocol
The following diagram illustrates the general workflow for the spectrophotometric quantification of DEC.
Caption: Experimental workflow for DEC quantification.
Procedure for Calibration Curve
-
Pipette aliquots of the working standard solutions (ranging from 0.5 to 2.5 mL of a 10 µg/mL solution) into a series of 10 mL volumetric flasks.
-
To each flask, add 2 mL of Clarks-Lubs buffer (pH 1.42) and 1.5 mL of the 0.1% Tropaeolin 000 solution.
-
Add 5 mL of chloroform to each flask.
-
Stopper the flasks and shake vigorously for 2 minutes.
-
Allow the two phases to separate completely.
-
Carefully transfer the chloroform (lower) layer into a cuvette.
-
Measure the absorbance of the orange-colored solution at 490 nm against a reagent blank prepared in the same manner but without the DEC standard.
-
Plot a calibration curve of absorbance versus concentration of DEC.
Procedure for Sample Analysis
-
Take an appropriate aliquot of the prepared sample solution (from tablets) and transfer it to a 10 mL volumetric flask.
-
Follow steps 2 through 7 as described in the "Procedure for Calibration Curve".
-
Determine the concentration of DEC in the sample solution from the calibration curve.
-
Calculate the amount of DEC in the original tablet formulation, taking into account the dilution factors.
The underlying chemical reaction for the color formation is the ion-pair association as depicted below.
References
- 1. Stability-Indicating UV-Spectrophotometric Assay of this compound in Pharmaceuticals - Basavaiah - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 2. scielo.br [scielo.br]
- 3. medipharmsai.com [medipharmsai.com]
- 4. researchgate.net [researchgate.net]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. Spectrophotometric assay of this compound in pharmaceuticals and spiked human urine by ion-pair reaction with Tropaeolin 000 | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 7. scielo.br [scielo.br]
Animal Models for Evaluating the Prophylactic Efficacy of Diethylcarbamazine Citrate (DEC)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals in the field of parasitology and infectious diseases.
Introduction: Diethylcarbamazine citrate (DEC) has been a cornerstone in the control and treatment of lymphatic filariasis for decades. While its therapeutic effects on microfilariae are well-documented, its prophylactic potential in preventing the establishment of filarial infections is an area of significant interest for disease eradication strategies. This document provides a comprehensive overview of animal models utilized to study the prophylactic effects of DEC, complete with detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.
Key Animal Models for DEC Prophylaxis Studies
Several animal models have been instrumental in elucidating the prophylactic activity of Diethylcarbamazine against various filarial species. The choice of model often depends on the specific filarial parasite being studied and the research question at hand.
-
Canine Model (Dirofilaria immitis): Dogs are the natural hosts for Dirofilaria immitis, the causative agent of heartworm disease. This model is highly relevant for veterinary medicine and provides valuable insights into the prevention of a naturally occurring filarial infection.[1][2]
-
Feline Model (Brugia malayi and Brugia pahangi): Cats are susceptible to infection with Brugia species, which are closely related to the human lymphatic filarial parasites. This model is particularly useful for studying the effects of prophylactic agents on the larval stages of lymphatic-dwelling filariae.[3][4][5]
-
Rodent Models (Litomosoides carinii): The cotton rat (Sigmodon hispidus) is the natural host for Litomosoides carinii. This model has been historically important in the initial discovery of the filaricidal activity of DEC and continues to be a valuable tool for mechanistic studies.[6][7]
Quantitative Data on Prophylactic Efficacy of DEC
The following tables summarize the quantitative data from key prophylactic studies using various animal models.
Table 1: Prophylactic Efficacy of DEC against Dirofilaria immitis in Dogs
| Parameter | Dosage Regimen | Efficacy | Reference |
| Prevention of heartworm infection | 3 mg/pound (6.6 mg/kg) body weight, once daily | Highly effective in preventing the development of adult heartworms.[1] | [1][8][9] |
Table 2: Prophylactic Efficacy of DEC against Brugia malayi Third-Stage Larvae (L3) in Cats
| Total DEC Dosage (mg/kg) | Number of Cats Treated | Number of Cats with Living Larvae | Mean Number of Larvae Recovered (Treated) | Mean Number of Larvae Recovered (Control) | Prophylactic Efficacy (%) | Reference |
| 10 | 22 | 1 | Not specified | 28 | ~99% | [5] |
| 5 | 5 | 2 | <1 | 28 | >96% | [5] |
| 2 | 10 | 8 | Substantially fewer than controls | 28 | Not specified | [5] |
| 1 | 4 | 4 | No reduction | 28 | 0% | [5] |
Experimental Protocols
Prophylactic Protocol for Dirofilaria immitis in the Canine Model
This protocol is designed to evaluate the efficacy of DEC in preventing heartworm infection in dogs.
Materials:
-
This compound (DEC) tablets or syrup
-
Laboratory-bred beagles (negative for Dirofilaria immitis infection)
-
Infective third-stage larvae (L3) of Dirofilaria immitis
-
Mosquitoes for experimental infection (e.g., Aedes aegypti)
-
Equipment for blood collection and analysis (e.g., Knott's test, antigen test kits)
Procedure:
-
Animal Selection and Acclimatization: Select healthy, heartworm-negative beagles of a similar age and weight. Acclimatize the animals to the laboratory conditions for at least two weeks before the start of the experiment.
-
Drug Administration:
-
Treatment Group: Administer DEC orally at a dose of 6.6 mg/kg body weight once daily.[9] Begin DEC administration at the start of the mosquito season (or at the beginning of the experimental exposure period) and continue for two months after the last potential exposure to infective mosquito bites.[9]
-
Control Group: Administer a placebo daily.
-
-
Experimental Infection:
-
Expose both treatment and control groups to mosquitoes carrying infective L3 larvae of D. immitis. The exposure can be through controlled biting of infected mosquitoes or subcutaneous injection of L3 larvae.
-
-
Monitoring and Efficacy Assessment:
-
Monitor the animals for any adverse reactions to the drug.
-
Six months post-infection, collect blood samples and test for the presence of microfilariae using the modified Knott's test and for adult heartworm antigens using a commercial ELISA kit.
-
At the end of the study (typically 7-9 months post-infection), euthanize the animals and perform a necropsy to recover and count adult heartworms from the heart and pulmonary arteries.
-
-
Data Analysis: Compare the number of adult worms in the DEC-treated group with the control group to determine the prophylactic efficacy.
Prophylactic Protocol for Brugia malayi in the Feline Model
This protocol is designed to assess the prophylactic effect of DEC on the development of Brugia malayi L3 larvae in cats.
Materials:
-
This compound (DEC) solution for injection
-
Domestic short-haired cats (filarial-free)
-
Infective third-stage larvae (L3) of Brugia malayi
-
Surgical and necropsy instruments
-
Microscope for worm identification and counting
Procedure:
-
Animal Infection: Infect cats with approximately 50 L3 larvae of B. malayi subcutaneously in the hind leg. This localization helps in the recovery of developing worms from the regional lymphatics.[5]
-
Drug Administration:
-
Treatment Groups: During the first week after infection, administer varying total doses of DEC (e.g., 1, 2, 5, 10 mg/kg) via intraperitoneal injection.[5] The total dose can be divided over several days.
-
Control Group: Administer a saline placebo.
-
-
Worm Recovery and Efficacy Assessment:
-
Two weeks after infection, euthanize the cats and perform a detailed necropsy.[5]
-
Carefully dissect the popliteal lymph node and the associated lymphatic vessels of the infected leg to recover any developing larvae.
-
Count the number of viable larvae under a microscope.
-
-
Data Analysis: Calculate the percentage reduction in worm burden in the DEC-treated groups compared to the control group to determine the prophylactic efficacy at different dosages.
Signaling Pathways and Mechanism of Prophylactic Action
The precise mechanism of DEC's prophylactic action is not fully elucidated but is believed to involve a combination of direct effects on the parasite and modulation of the host's immune response.
Proposed Mechanisms of Action:
-
Immune System Modulation: DEC is thought to alter the host's immune response, making the developing larvae more susceptible to attack by immune cells.[10] It may enhance the adherence of granulocytes to the microfilariae, leading to their destruction.
-
Interference with Arachidonic Acid Metabolism: DEC can interfere with the arachidonic acid metabolism in filarial parasites. This disruption may compromise the integrity of the larval cuticle, making them more vulnerable to the host's immune system.
-
Direct Action on Parasite's Neuromuscular System: Recent studies suggest that DEC may have a direct effect on the parasite by causing hyperpolarization of muscle cells, leading to paralysis. This could hinder the migration and development of the larvae within the host.
Below are diagrams illustrating the proposed mechanisms and a typical experimental workflow.
Caption: Proposed mechanisms of Diethylcarbamazine's prophylactic action.
Caption: General experimental workflow for DEC prophylactic studies.
Conclusion
The animal models described provide robust platforms for investigating the prophylactic effects of this compound. The canine model offers high translational relevance for veterinary applications, while the feline and rodent models are invaluable for dissecting the drug's efficacy against lymphatic-dwelling filariae and understanding its mechanism of action. The provided protocols and data serve as a foundational guide for researchers aiming to design and execute studies in this critical area of filariasis control and elimination. Further research is warranted to fully elucidate the molecular pathways involved in DEC's prophylactic activity, which could pave the way for the development of even more effective preventive strategies against filarial infections.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine (DEC)‐medicated salt for community‐based control of lymphatic filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on fourth stage and adult Brugia malayi in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [dr.lib.iastate.edu]
- 5. Effect of diethylcarbamazine on third stage Brugia malayi larvae in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prophylactic effect of diethylcarbamazine on W. bancrofti filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Litomosoides carinii: effect of diethylcarbamazine on microfilaremias of Mastomys natalensis harboring old infections, new infections, and transfused microfilariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Litomosoides carinii infection in cotton-rats: evolution of microfilaraemia before and after treatment with diethylcarbamazine and suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of efficacy of ivermectin and diethylcarbamazine against naturally infected Brugia malayi microfilaria in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethylcarbamazine Citrate (DEC) Dosage in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Diethylcarbamazine (DEC) citrate dosage and minimize adverse effects in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diethylcarbamazine citrate?
A1: Diethylcarbamazine (DEC) is an anthelmintic drug that primarily works by sensitizing microfilariae to phagocytosis by the host's immune system.[1] Its mechanism is also linked to the disruption of the arachidonic acid metabolic pathway in both the parasite and the host.[1][2][3] DEC inhibits cyclooxygenase (COX) and 5-lipoxygenase pathways, affecting prostaglandin and leukotriene synthesis.[1][4] This alteration of the arachidonic acid cascade is thought to make the microfilariae more susceptible to immune clearance.[2][3]
Q2: What are the most common adverse effects observed in animal studies with DEC?
A2: The adverse effects of DEC are often related to the host's inflammatory response to dying microfilariae, a phenomenon known as the Mazzotti reaction.[5][6] Common clinical signs include fever, headache, gastrointestinal disturbances (nausea, vomiting), joint pain, and skin reactions (itching, swelling).[5][7] In dogs, severe reactions, including hypotension and tachycardia, can occur, particularly in animals with high microfilarial loads.[8] At higher doses, neurotoxicity (excitability, muscle twitching) and cardiotoxicity have been reported.[9]
Q3: How can the Mazzotti reaction be minimized in animal models?
A3: The Mazzotti reaction's severity is often proportional to the microfilarial load.[10][11] To minimize this reaction, a dose-escalation protocol is recommended, starting with a low dose of DEC and gradually increasing to the therapeutic level.[9][12] Co-administration of corticosteroids, such as dexamethasone, can also help to suppress the inflammatory response associated with the Mazzotti reaction.[13] It is crucial to initiate corticosteroid treatment after the onset of the reaction to avoid interfering with the microfilaricidal efficacy of DEC.
Q4: Are there any known drug interactions with DEC that I should be aware of during my experiments?
A4: Yes, DEC can interact with several other drugs. For instance, it may increase the bradycardic (heart rate slowing) activities of beta-blockers like acebutolol and carvedilol.[1] Caution should also be exercised when co-administering DEC with substances that have cholinergic or anticholinesterase properties, as this may exacerbate potential toxicity.[14]
Troubleshooting Guides
Issue 1: Unexpected High Mortality Rate in Study Animals
Possible Cause:
-
Rapid Parasite Clearance in High-Infection Models: A high microfilarial burden can lead to a severe inflammatory response upon rapid parasite death, causing systemic shock and mortality.
-
Direct Drug Toxicity: The administered dose may be approaching the lethal dose for the specific animal model.
-
Cardiovascular Collapse: DEC can induce hemodynamic changes, including an initial hypotension followed by hypertension, which could be fatal in susceptible animals.[8]
Troubleshooting Steps:
-
Review Dosing Protocol: Immediately halt the study and review the dosing protocol. If a high starting dose was used, switch to a dose-escalation protocol as outlined in the Experimental Protocols section.
-
Assess Microfilarial Load: If possible, retrospectively analyze pre-treatment blood samples to determine the microfilarial load of the deceased animals. In future studies, stratify animals based on their infection intensity.
-
Necropsy and Histopathology: Perform a thorough necropsy and histopathological examination of the deceased animals to identify the cause of death. Look for signs of systemic inflammation, organ damage, and cardiovascular events.[15][16]
-
Implement Staggered Dosing: For group-housed animals, consider a staggered dosing schedule to closely monitor the initial animals for any adverse reactions before dosing the entire cohort.
Issue 2: Animals Exhibiting Neurological Signs (e.g., tremors, seizures, ataxia)
Possible Cause:
-
Neurotoxicity: DEC can have direct effects on the central nervous system, particularly at higher doses.[9]
-
Severe Systemic Inflammatory Response: The systemic inflammation from the Mazzotti reaction can sometimes manifest with neurological symptoms.
Troubleshooting Steps:
-
Immediate Veterinary Consultation: Seek immediate veterinary attention for the affected animal(s).
-
Reduce or Discontinue Dosing: Depending on the severity of the signs, either reduce the dose or temporarily discontinue treatment.
-
Supportive Care: Provide supportive care as recommended by the veterinarian, which may include anticonvulsant medication for seizures and fluid therapy.
-
Refine Dosing Regimen: For future cohorts, consider a slower dose-escalation protocol and ensure the maximum dose does not exceed recommended toxicological limits.
Issue 3: Animals Displaying Signs of Cardiotoxicity (e.g., abnormal heart rate, respiratory distress)
Possible Cause:
-
Hemodynamic Instability: DEC is known to cause biphasic changes in blood pressure and heart rate.[8]
-
Direct Myocardial Effects: At high concentrations, DEC may have direct effects on cardiac muscle function.
Troubleshooting Steps:
-
Monitor Vital Signs: If cardiotoxicity is suspected, implement continuous or frequent monitoring of heart rate, respiratory rate, and blood pressure if feasible.
-
Veterinary Intervention: Consult with a veterinarian for appropriate interventions, which may include cardiovascular support medications.
-
Consider Co-medications with Caution: Be aware that co-administering other medications could have interactive effects on the cardiovascular system.[1]
-
Protocol Adjustment: In subsequent experiments, consider a lower starting dose and a more gradual dose escalation. For studies specifically investigating cardiac effects, establish baseline cardiovascular parameters before DEC administration.
Data Presentation
Table 1: Acute Toxicity of this compound
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 1400 | [1] |
| Mouse | Oral | 660 | [1] |
Table 2: Exemplary Therapeutic Dosages of this compound in Animal Models
| Animal Model | Filarial Species | Dosage Regimen | Efficacy/Outcome | Reference |
| Gerbil | Brugia malayi | 6 mg/kg (single dose) | Investigated effects on gene expression | [17][18] |
| Dog | Brugia malayi | 6.6 mg/kg/day for 14 days | Reduction in microfilarial concentration | [10] |
| Cat | Not Specified | 5-10 mg/kg | Inhibition of prostaglandin F2alpha-induced effects | [8] |
| Rat | Litomosoides carinii | Not Specified | Effective filaricide | [9] |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Determining Optimal DEC Dosage in Rodents
-
Animal Model: Select a suitable rodent model (e.g., mice or rats) infected with the target filarial parasite.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to different treatment groups (e.g., vehicle control and multiple DEC dose groups) with a sufficient number of animals per group for statistical power.
-
Dose Preparation: Prepare fresh solutions of DEC citrate in a suitable vehicle (e.g., sterile water or saline) on each day of dosing.
-
Dose Escalation Schedule:
-
Day 1-3: Administer a low starting dose (e.g., 1/10th of the anticipated therapeutic dose) to all DEC-treated groups.
-
Day 4-6: If no severe adverse effects are observed, increase the dose to 1/5th of the anticipated therapeutic dose.
-
Day 7-9: Continue to escalate the dose in a stepwise manner (e.g., to 1/2 of the therapeutic dose).
-
Day 10 onwards: Administer the target therapeutic dose.
-
-
Monitoring: Observe the animals at least twice daily for clinical signs of toxicity using a scoring sheet (see Protocol 2). Record body weight daily.
-
Efficacy Assessment: At predetermined time points, collect blood samples to determine the reduction in microfilarial counts.
-
Humane Endpoints: Establish clear humane endpoints for the study. Animals reaching these endpoints should be humanely euthanized.
Protocol 2: Monitoring and Scoring of Adverse Effects
-
Observation Schedule: Conduct observations at baseline (before dosing) and at regular intervals post-dosing (e.g., 1, 4, 8, and 24 hours after the first few doses, and then daily).
-
Clinical Scoring System: Use a semi-quantitative scoring system to record the severity of adverse effects.
| Parameter | Score 0 | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Appearance | Normal, well-groomed | Ruffled fur | Piloerection, hunched posture | Poor grooming, sunken eyes |
| Activity Level | Alert and active | Slightly reduced activity | Lethargic, reluctant to move | Unresponsive or moribund |
| Respiration | Normal rate and effort | Slightly increased rate | Labored breathing, gasping | Cyanosis |
| Gastrointestinal | Normal feces and appetite | Soft stool | Diarrhea | No food intake, dehydration |
| Neurological | Normal gait and behavior | Fine tremors | Ataxia, circling | Seizures, paralysis |
| Mazzotti-like Reaction | No visible signs | Skin redness, slight swelling | Urticaria, pronounced swelling | Systemic signs (fever, lethargy) |
-
Action Plan: Define actions to be taken based on the cumulative score. For example, a score of 3-5 may require increased monitoring, while a score above 6 may necessitate veterinary intervention or euthanasia.
Mandatory Visualizations
Caption: Workflow for DEC Dose Optimization Study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 3. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Mazzotti reaction - Wikipedia [en.wikipedia.org]
- 7. Diethylcarbamazine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Mazzotti reaction following treatment of onchocerciasis with diethylcarbamazine: clinical severity as a function of infection intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. olaw.nih.gov [olaw.nih.gov]
- 12. Hetrazan (diethylcarbamazine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Description, mechanisms and control of reactions to treatment in the human filariases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 15. researchgate.net [researchgate.net]
- 16. Standardizing protocols for determining the cause of mortality in wildlife studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of diethylcarbamazine and ivermectin treatment on Brugia malayi gene expression in infected gerbils (Meriones unguiculatus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Diethylcarbamazine Citrate Research Models and Mazzotti Reaction Mitigation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with diethylcarbamazine (DEC) citrate research models and strategies to mitigate the associated Mazzotti reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Mazzotti reaction in the context of diethylcarbamazine (DEC) research?
A1: The Mazzotti reaction is a systemic or localized inflammatory response that occurs following the administration of DEC for the treatment of filarial infections.[1][2] It is not a direct toxic effect of the drug itself, but rather an immunological reaction to the rapid killing of microfilariae and the subsequent release of parasitic antigens.[1] The severity of the reaction often correlates with the intensity of the microfilarial infection.[1][2]
Q2: What are the typical clinical signs of a Mazzotti-like reaction in animal models?
A2: In animal models, a Mazzotti-like reaction can manifest as pruritus (itching), dermatitis, edema, fever, tachycardia (increased heart rate), and hypotension (low blood pressure).[2] In rodent models infected with Monanema globulosa, signs include acute pruritus, indicated by scratching and distress, shortly after DEC administration.[3] Histologically, there is an infiltration of neutrophils, eosinophils, and histiocytes in the dermis.[3]
Q3: Which animal models are commonly used to study the Mazzotti reaction?
A3: Several animal models are utilized, including:
-
Rodents (jirds and striped mice) infected with Monanema globulosa, which presents a response similar to that seen in human onchocerciasis.[3]
-
Mice infected with Brugia malayi are used to study the effects of DEC on microfilariae and the impact of anti-inflammatory co-treatments.[4]
-
Dogs infected with Dirofilaria immitis have also been used to study DEC-induced adverse reactions.
Q4: What are the primary inflammatory mediators involved in the Mazzotti reaction?
A4: The reaction is characterized by the degranulation of eosinophils and the release of various inflammatory mediators, including prostaglandins and leukotrienes.[1] While complement activation and immediate hypersensitivity mediated by IgE were initially suspected, recent studies suggest eosinophil degranulation is a more prominent initiator.[1] Cytokines such as IL-6 and soluble TNF receptor 75 (sTNF-R75) have been shown to increase in patients experiencing adverse reactions to DEC.[5]
Q5: What is the most common strategy to mitigate the Mazzotti reaction in research models?
A5: The co-administration of broadly anti-inflammatory corticosteroids is the most successful approach to prevent or reduce the severity of the Mazzotti reaction.[1] Dexamethasone is a corticosteroid that has been shown to be effective.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe Mazzotti-like reaction in animal models | 1. Higher than anticipated microfilarial load.[1][2] 2. Animal strain susceptibility. 3. Incorrect DEC dosage. | 1. Quantify microfilarial density before DEC administration to stratify animals. 2. Review literature for strain-specific responses. 3. Double-check dose calculations and preparation. Consider a dose-escalation study. |
| High variability in reaction severity between animals | 1. Inconsistent microfilarial infection levels. 2. Genetic variability within the animal colony. 3. Inconsistent drug administration (e.g., gavage technique). | 1. Ensure a standardized infection protocol and allow sufficient time for infection to become patent and stable. 2. Use inbred strains to reduce genetic variability. 3. Provide thorough training on administration techniques to all personnel. |
| Mitigation strategy (e.g., corticosteroids) appears ineffective | 1. Insufficient dose of the mitigating agent. 2. Incorrect timing of administration (pretreatment vs. post-reaction).[6] 3. The chosen mitigating agent does not target the key inflammatory pathways in the specific model. | 1. Perform a dose-response study for the mitigating agent. 2. Evaluate the efficacy of pretreatment versus administration after the onset of the reaction. Note that pretreatment with dexamethasone may reduce the microfilaricidal efficacy of DEC.[6] 3. Consider agents targeting different pathways (e.g., leukotriene inhibitors). |
| Difficulty in quantifying the Mazzotti reaction | 1. Lack of a standardized scoring system. 2. Subjective assessment of clinical signs. 3. Biomarkers are not sensitive or specific enough. | 1. Develop a clear, semi-quantitative scoring system for clinical signs (e.g., pruritus, edema). 2. Have multiple blinded observers score the animals to reduce bias. 3. Measure a panel of inflammatory markers (e.g., IL-6, eosinophil counts, histamine) at multiple time points. |
Data on Mitigation Strategies
The following tables summarize quantitative data from studies on mitigating the Mazzotti reaction.
Table 1: Effect of Dexamethasone Pre-treatment on DEC Efficacy in B. malayi-infected BALB/c Mice
| Treatment Group | Mean % Reduction in Microfilaraemia (± SEM) |
| DEC (100 mg/kg) alone | 95.0 ± 2.5 |
| Dexamethasone (1 mg/kg) + DEC (100 mg/kg) | 6.5 ± 2.1 |
Data adapted from a study investigating the role of the arachidonic acid pathway in DEC's mechanism of action. Pre-treatment with dexamethasone significantly reduced the efficacy of DEC.
Experimental Protocols
Protocol 1: Induction of a Mazzotti-like Reaction in a B. malayi Mouse Model
Objective: To induce a measurable Mazzotti-like inflammatory response following DEC administration in B. malayi-infected mice.
Materials:
-
BALB/c mice
-
Brugia malayi microfilariae
-
Diethylcarbamazine citrate (DEC)
-
Sterile saline
-
Microhematocrit tubes
-
Centrifuge
-
Microscope
Procedure:
-
Infection: Intravenously inject BALB/c mice with B. malayi microfilariae.
-
Parasitemia Monitoring: 24 hours post-infection, measure parasitemia by collecting a small volume of blood via tail snip into a microhematocrit tube, centrifuging, and counting the microfilariae in the buffy coat layer under a microscope.
-
DEC Administration: Administer a single oral dose of DEC (e.g., 100 mg/kg) dissolved in sterile saline.[4]
-
Assessment of Reaction:
-
Monitor animals for clinical signs of distress (e.g., scratching, lethargy) at regular intervals (e.g., 5, 15, 30, 60 minutes, and 24 hours post-treatment).
-
Measure parasitemia at the same time points to assess microfilarial clearance.[4]
-
At selected time points, collect blood for measurement of inflammatory markers (e.g., eosinophil count, cytokine levels via ELISA).
-
Protocol 2: Mitigation of Mazzotti-like Reaction with Corticosteroids
Objective: To evaluate the efficacy of a corticosteroid in reducing the inflammatory response to DEC in B. malayi-infected mice.
Materials:
-
As per Protocol 1
-
Dexamethasone
Procedure:
-
Infection and Parasitemia Monitoring: Follow steps 1 and 2 of Protocol 1.
-
Mitigation Strategy:
-
Pre-treatment group: Administer dexamethasone (e.g., 1 mg/kg, intraperitoneally) 30 minutes prior to DEC administration.
-
Post-reaction group: Administer dexamethasone at a predetermined time after DEC administration, ideally at the onset of clinical signs.
-
-
DEC Administration: Administer DEC as described in Protocol 1.
-
Comparative Assessment: Assess the reaction as described in Protocol 1 and compare the severity of clinical signs and levels of inflammatory markers between the corticosteroid-treated groups and a group receiving DEC alone.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Description, mechanisms and control of reactions to treatment in the human filariases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mazzotti reaction - Wikipedia [en.wikipedia.org]
- 3. The action of diethylcarbamazine on the skin-dwelling microfilariae of Monanema globulosa (Nematoda: Filarioidea) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory cytokines following diethylcarbamazine (DEC) treatment of different clinical groups in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Does dexamethasone suppress the Mazzotti reaction in patients with onchocerciasis? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diethylcarbamazine (DEC) Citrate Resistance in Filarial Parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on diethylcarbamazine (DEC) citrate resistance in filarial parasite strains.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diethylcarbamazine (DEC)?
A1: The precise mechanism of action for DEC is not fully understood, but it is believed to be multifaceted, involving both direct effects on the parasite and modulation of the host's immune system.[1] Evidence suggests that DEC sensitizes microfilariae to the host's innate immune system, leading to their clearance from the bloodstream.[1] At the molecular level, recent studies have shown that DEC can directly target and activate Transient Receptor Potential (TRP) channels in the muscle cells of filarial parasites, specifically TRP-2, GON-2, and CED-11.[2][3][4] This activation leads to an influx of calcium ions, causing a temporary spastic paralysis of the worms.[2][4]
Q2: Are there well-defined molecular markers for DEC resistance?
A2: Currently, there are no universally accepted, specific molecular markers for DEC resistance in filarial parasites.[5] While resistance to other anthelmintics like albendazole has been linked to specific single nucleotide polymorphisms (SNPs) in the β-tubulin gene, the genetic basis of DEC resistance is considered more complex and is likely influenced by the parasite's overall genetic diversity.[5] Some studies have identified proteins that are potential drug targets for DEC, such as BmMAK-16 and BmSPARC in Brugia malayi, which could be areas of future investigation for resistance mechanisms.[6]
Q3: What is a typical IC50 value for DEC against susceptible filarial parasites?
A3: The half-maximal inhibitory concentration (IC50) for DEC can vary depending on the parasite species, life cycle stage, and the specific in vitro assay conditions. For susceptible Brugia malayi microfilariae, an IC50 of approximately 4.0 ± 0.6 µM has been reported for the inhibition of motility at 1 hour post-exposure.[7] It is crucial for researchers to establish their own baseline IC50 values for their specific parasite strains and assay conditions to accurately assess potential shifts in susceptibility.
Q4: How can I determine if my filarial parasite strain is developing resistance to DEC?
A4: Detecting emerging DEC resistance involves a combination of in vitro and potentially in vivo approaches. A significant and reproducible increase in the IC50 value of your parasite strain compared to a known susceptible reference strain is a primary indicator of reduced susceptibility. This should be assessed using a standardized in vitro motility or viability assay. Additionally, monitoring for a suboptimal response to DEC treatment in animal models, if applicable, can provide further evidence of resistance.
Troubleshooting Guides
Guide 1: In Vitro DEC Susceptibility Assay - Motility Assessment
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability in motility scores between replicate wells. | 1. Inconsistent number of microfilariae per well.2. Uneven distribution of microfilariae in the wells.3. Subjective bias in manual motility scoring. | 1. Carefully count and dispense a consistent number of microfilariae into each well.2. Gently swirl the plate after adding microfilariae to ensure even distribution.3. If possible, use an automated system for motility analysis to reduce subjectivity. If scoring manually, have two independent researchers score the wells and compare the results. |
| No significant reduction in motility even at high DEC concentrations. | 1. The parasite strain may be resistant to DEC.2. The DEC solution may have degraded.3. The incubation time may be too short. | 1. Test a known susceptible reference strain in parallel to confirm the assay is working correctly.2. Prepare a fresh stock solution of DEC citrate for each experiment.3. Extend the incubation time (e.g., up to 24 hours) and assess motility at multiple time points. |
| Complete loss of motility in control (no drug) wells. | 1. Poor parasite viability due to improper handling or culture conditions.2. Contamination of the culture medium. | 1. Ensure microfilariae are freshly isolated and handled gently. Use appropriate culture medium and maintain optimal temperature and CO2 levels.2. Use sterile techniques throughout the procedure and check the medium for any signs of contamination. |
Guide 2: Interpreting IC50 Values
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inability to generate a sigmoidal dose-response curve. | 1. The range of DEC concentrations tested is too narrow.2. Issues with the serial dilutions of DEC. | 1. Broaden the range of DEC concentrations tested, ensuring you have concentrations that produce both minimal and maximal inhibition of motility.2. Carefully prepare and verify the concentrations of your DEC serial dilutions. |
| Calculated IC50 value is significantly different from published values for susceptible strains. | 1. Differences in experimental protocols (e.g., incubation time, temperature, parasite stage).2. The parasite strain being tested has a different inherent susceptibility. | 1. Standardize your protocol and compare it to published methods. Ensure all parameters are consistent between experiments.2. Establish a baseline IC50 for your specific strain and use this for future comparisons to assess for shifts in susceptibility. |
Quantitative Data Summary
Table 1: In Vitro Susceptibility of Brugia malayi to Diethylcarbamazine (DEC) Citrate
| Parasite Stage | Assay Endpoint | IC50 (µM) | Reference |
| Microfilariae | Motility Inhibition (1 hour) | 4.0 ± 0.6 | [7] |
| Adult Female | Motility Inhibition (30 seconds) | 4.4 ± 0.3 | [7] |
Note: Data on DEC-resistant strains with corresponding IC50 values for direct comparison is limited in the published literature.
Experimental Protocols
Protocol 1: In Vitro DEC Susceptibility Assay for Brugia malayi Microfilariae (Motility Assay)
1. Materials:
- Brugia malayi microfilariae
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
- Diethylcarbamazine (DEC) citrate
- 96-well microtiter plates
- Inverted microscope
- Humidified incubator (37°C, 5% CO2)
2. Procedure:
- Parasite Preparation: Isolate fresh, motile microfilariae from the peritoneal cavity of an infected gerbil or from in vitro culture. Wash the microfilariae three times in RPMI-1640 medium.
- Drug Preparation: Prepare a stock solution of DEC citrate in sterile distilled water and sterilize by filtration. Perform serial dilutions in RPMI-1640 medium to achieve the desired final concentrations.
- Assay Setup:
- Dispense 50 µL of RPMI-1640 medium into each well of a 96-well plate.
- Add 50 µL of the appropriate DEC dilution to the test wells. Add 50 µL of medium without DEC to the control wells.
- Add approximately 50-100 motile microfilariae in 50 µL of medium to each well.
- Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for the desired time points (e.g., 1, 6, 24 hours).
- Motility Assessment:
- At each time point, examine the motility of the microfilariae in each well using an inverted microscope.
- Score the motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = sluggish movement, 3 = active movement).
- Alternatively, record videos of each well for later analysis with motility analysis software.
- Data Analysis:
- Calculate the percentage of motility inhibition for each DEC concentration relative to the control wells.
- Plot the percentage of inhibition against the log of the DEC concentration.
- Use a non-linear regression analysis to determine the IC50 value.
Visualizations
Caption: Proposed direct signaling pathway of Diethylcarbamazine (DEC) in filarial parasite muscle cells.
References
- 1. Item - Molecular Identification of Diethylcarbamazine Drug Target Proteins - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Updated annotation and meta-analysis of Brugia malayi transcriptomics data reveals consistent transcriptional profiles across time and space with some study-specific differences in adult female worm transcriptional profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Refining experimental protocols for consistent results with Diethylcarbamazine citrate
Welcome to the Technical Support Center for Diethylcarbamazine citrate (DEC). This resource is designed to assist researchers, scientists, and drug development professionals in refining experimental protocols to achieve consistent and reliable results with DEC. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is not fully elucidated, but it is understood to function indirectly by modulating the host's immune response and directly on the parasite. It is an inhibitor of arachidonic acid metabolism in microfilariae.[1][2][3] This inhibition makes the microfilariae more susceptible to the host's innate immune attack.[1] DEC's action involves sensitizing microfilariae to phagocytosis. It also impacts the cyclooxygenase and lipoxygenase pathways, reducing the production of inflammatory mediators like prostaglandins and leukotrienes.[1][2][3] Additionally, DEC has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a critical regulator of pro-inflammatory genes.[1][2][3][4]
Q2: What are the basic physical and chemical properties of this compound?
A2: this compound is a white, crystalline powder that is odorless and has a bitter, acid taste. It is highly soluble in water, soluble in ethanol, and practically insoluble in acetone and ether. The compound is hygroscopic and can degrade upon exposure to a humid atmosphere, with decomposition being more rapid at higher temperatures.
Q3: How should I prepare and store this compound stock solutions?
A3: For in vitro experiments, stock solutions can be prepared in DMSO, ethanol, or water.[5] For a 1 mL working solution, you can dissolve the appropriate amount of DEC citrate in the chosen solvent. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5] For in vivo oral administration, a homogeneous suspension can be prepared in CMC-Na.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture.[4]
Troubleshooting Guides
In Vitro Assays (e.g., Cell Viability, Anti-inflammatory Assays)
Q: I am observing unexpected cytotoxicity in my cell culture when using DEC. What could be the cause?
A:
-
High Concentration: The concentration of DEC may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration.
-
Solvent Toxicity: The solvent used to dissolve DEC (e.g., DMSO, ethanol) might be causing cytotoxicity, especially at higher concentrations. Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
-
Contamination: Your cell culture or DEC stock solution may be contaminated. Always use aseptic techniques and regularly check your cultures for any signs of contamination.[6]
-
pH Shift: The addition of DEC, especially at high concentrations, might alter the pH of your culture medium. Verify the pH of the medium after adding DEC and adjust if necessary.
Q: My in vitro anti-inflammatory assay results with DEC are inconsistent. What should I do?
A:
-
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. Ensure you are using cells within a consistent and low passage range for all experiments.
-
Inconsistent Cell Density: Variations in cell seeding density can lead to inconsistent results. Ensure uniform cell seeding across all wells and plates.
-
Reagent Variability: Ensure all reagents, including cell culture media, serum, and inflammatory stimuli (e.g., LPS), are from the same lot to minimize variability.
-
Incubation Time: The timing of DEC treatment relative to the inflammatory stimulus is critical. Optimize the pre-incubation time with DEC before adding the inflammatory agent.
-
Assay-Specific Issues: For specific assays like ELISA, ensure proper washing, blocking, and incubation times are followed. For reporter assays, check the transfection efficiency and health of the cells.[7][8][9][10][11]
In Vivo Studies (e.g., Animal Models of Inflammation)
Q: The anti-inflammatory effects of DEC in my animal model are variable between experiments. What are the potential reasons?
A:
-
Animal Health and Stress: The health status and stress levels of the animals can significantly impact their inflammatory response. Ensure animals are properly acclimatized and housed in a low-stress environment.
-
Drug Administration: Inconsistent oral gavage or injection techniques can lead to variable drug absorption. Ensure all personnel are properly trained and consistent in their administration methods.
-
Diet and Microbiome: The diet and gut microbiome of the animals can influence inflammatory responses. Use a standardized diet and consider the potential impact of the microbiome on your results.
-
Timing of Administration: The timing of DEC administration relative to the induction of inflammation is crucial. Maintain a consistent and optimized dosing schedule.[4]
-
Inherent Biological Variability: Animal models inherently have biological variability. Ensure you are using a sufficient number of animals per group to achieve statistical power and account for this variability.
Q: I am observing adverse effects in my animals treated with DEC. What should I do?
A:
-
Dosage: The dose of DEC may be too high for the specific animal model. Review the literature for appropriate dose ranges and consider performing a dose-escalation study to find the maximum tolerated dose. Doses around 50 mg/kg have been shown to be effective in mice for anti-inflammatory studies.[4][6][12][13]
-
Route of Administration: The route of administration can influence the pharmacokinetic profile and potential for adverse effects. Consider alternative routes if one is causing issues.
-
Underlying Conditions: Pre-existing health conditions in the animals could be exacerbated by DEC. Ensure all animals are healthy before starting the experiment.
Analytical Methods (e.g., HPLC)
Q: I am experiencing peak tailing in my HPLC analysis of DEC. How can I troubleshoot this?
A:
-
Column Issues: The column may be old, contaminated, or not suitable for the analysis. Try flushing the column with a strong solvent or replace it if necessary. For basic compounds like DEC, a column with end-capping or a polar-embedded phase can reduce tailing.[14][15][16]
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjusting the pH to be at least 2 units away from the pKa of DEC can improve peak symmetry.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.[15]
-
Extra-column Volume: Excessive tubing length or a large detector cell volume can contribute to band broadening and peak tailing. Use shorter, narrower tubing where possible.[15]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Reference |
| Water | > 75% at 20°C | |
| DMSO | 78 mg/mL (199.27 mM) | [5] |
| Ethanol | 30 mg/mL (76.64 mM) | [5] |
HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Mobile Phase | Acetonitrile/Phosphate buffer (20 mM KH2PO4, pH 3.2) (1:9) | Methanol/Phosphate buffer (pH 3) (80:20) |
| Column | C8 (15 cm x 4.6 mm, 5 µm) | C18 |
| Flow Rate | 1.5 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 230 nm |
| Temperature | 40°C | Not specified |
Experimental Protocols
Preparation of this compound for In Vivo Oral Administration
-
Calculate the required amount of DEC: Based on the desired dose (e.g., 50 mg/kg) and the weight of the animals, calculate the total amount of DEC needed.
-
Prepare the vehicle: Prepare a solution of 0.5% Carboxymethylcellulose-Sodium (CMC-Na) in sterile water.
-
Create the suspension: Weigh the calculated amount of DEC citrate powder and gradually add it to the CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.[5]
-
Administer to animals: Use an appropriate-sized oral gavage needle to administer the suspension to the animals. Ensure the volume administered is consistent for all animals.
-
Prepare fresh daily: It is recommended to prepare the suspension fresh each day of the experiment.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
DEC Treatment: Prepare serial dilutions of DEC citrate in cell culture medium. Remove the old medium from the cells and add 100 µL of the DEC-containing medium to each well. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Prepare a solution of lipopolysaccharide (LPS) in cell culture medium at a concentration of 2 µg/mL. Add 100 µL of the LPS solution to each well (final concentration 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve of sodium nitrite.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: DEC's Anti-inflammatory Mechanism.
Caption: Experimental Workflows for DEC.
Caption: Troubleshooting Logic Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of diethylcarbamazine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anti-inflammatory-effects-of-diethylcarbamazine-a-review - Ask this paper | Bohrium [bohrium.com]
- 4. This compound ameliorates insulin resistance in high-fat diet-induced obese mice via modulation of adipose tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. ethosbiosciences.com [ethosbiosciences.com]
- 11. ELISA Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 12. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uhplcs.com [uhplcs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Diethylcarbamazine Citrate (DEC) in Sensitive In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to adjusting Diethylcarbamazine citrate (DEC) concentrations for sensitive in vitro assays. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Diethylcarbamazine (DEC) in vitro?
A1: this compound's mechanism of action is multifaceted. Primarily, it does not directly kill parasites but rather modulates the host's immune response, making parasites more susceptible to immune attack. It is an inhibitor of arachidonic acid metabolism in microfilariae[1]. This disruption can lead to the immobilization of the parasites and enhance their clearance by host immune cells[2][3]. DEC can also directly affect parasite musculature, leading to paralysis[3]. Additionally, it has demonstrated anti-inflammatory properties by interfering with the cyclooxygenase (COX) and lipoxygenase pathways in host cells[4].
Q2: What is a good starting concentration for DEC in a new in vitro assay?
A2: A good starting point for a new in vitro assay with mammalian cells is in the low micromolar range. Based on literature, concentrations for immunological assays, such as promoting neutrophil adherence, have been effective at 5 µg/mL (~12.8 µM)[5]. For investigating direct effects on parasites, concentrations up to 100 µM have been used[6]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store DEC stock solutions?
A3: this compound is soluble in water (78 mg/mL), DMSO (78 mg/mL), and ethanol (30 mg/mL)[2]. For cell culture, it is advisable to prepare a concentrated stock solution in sterile water or DMSO. For long-term storage (months to years), it is recommended to store aliquots of the stock solution at -20°C in a dry, dark environment[2]. For short-term storage (days to weeks), 4°C is suitable. Avoid repeated freeze-thaw cycles.
Q4: Is DEC expected to be cytotoxic to mammalian cells?
A4: While DEC is targeted towards parasites, it can exhibit effects on mammalian cells, particularly at higher concentrations. One study on rat peritoneal macrophages used a concentration of 200 µM[7]. It is crucial to perform a cell viability assay (e.g., MTT, WST-1, or Calcein-AM) with your specific cell line to determine the cytotoxic threshold of DEC in your experimental setup.
Q5: Can DEC interfere with common colorimetric or fluorometric assays?
A5: While direct interference by DEC with common assay reagents like MTT or WST-1 is not widely reported, it is a possibility with any test compound. Potential interference can arise from the compound's color, its reducing or oxidizing properties, or its effect on cellular metabolism that is independent of cytotoxicity. It is always recommended to include a "compound only" control (DEC in media without cells) to check for direct colorimetric interference.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in in vitro assays.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 78 | 199.27 |
| DMSO | 78 | 199.27 |
| Ethanol | 30 | 76.64 |
| Data sourced from Selleck Chemicals Datasheet.[2] |
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration | Reference |
| Immunomodulation (Neutrophil Adherence) | Human Neutrophils | 5 µg/mL (~12.8 µM) | [5] |
| Anti-inflammatory (Superoxide Release) | Rat Peritoneal Macrophages | 200 µM | [7] |
| Direct Parasite Motility Inhibition | Brugia malayi microfilariae | IC50 of 4.0 ± 0.6 µM | |
| Direct Parasite Electrophysiology | Ascaris suum muscle | 100 µM | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile, conical centrifuge tubes (1.5 mL or 2 mL)
-
Calibrated pipette and sterile tips
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution aliquots at -20°C for long-term storage.
Protocol 2: In Vitro Cytotoxicity Assay using WST-1
Materials:
-
Mammalian cells of interest (e.g., RAW 264.7, HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DEC from your stock solution in complete cell culture medium. A suggested starting range is 1 µM to 500 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DEC to the respective wells. Include wells with medium only (blank) and cells with medium but no DEC (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.
Protocol 3: Measurement of TNF-α Release from Macrophages
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
24-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Prepare different concentrations of DEC in complete cell culture medium.
-
Pre-treat the cells with the DEC-containing medium for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6, 12, or 24 hours). Include appropriate controls: untreated cells, cells with DEC only, and cells with LPS only.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance and calculate the concentration of TNF-α in each sample based on the standard curve.
Troubleshooting Guides
Issue 1: Low or No Signal in Cell Viability Assay
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Preparation or Storage | Ensure all assay reagents are prepared and stored according to the manufacturer's instructions. |
| Suboptimal Cell Seeding Density | Optimize the cell number per well. Too few cells will result in a weak signal. |
| Incorrect Incubation Times | Follow the recommended incubation times for both drug treatment and assay reagent. |
| DEC Concentration Too High (Widespread Cytotoxicity) | Review your dose-response curve. The concentrations used may be causing complete cell death. |
Issue 2: High Background in ELISA
| Possible Cause | Troubleshooting Step |
| Insufficient Washing | Ensure thorough and consistent washing between steps to remove unbound reagents. |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibodies to determine the optimal concentration. |
| Non-specific Binding | Use a suitable blocking buffer and ensure adequate incubation time. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
Issue 3: Unexpected or Inconsistent Results with DEC
| Possible Cause | Troubleshooting Step |
| DEC Precipitation | Visually inspect the wells for any precipitate, especially at higher concentrations. The citrate salt of DEC can sometimes cause precipitation in certain buffers[8]. If observed, consider using a different solvent or lowering the concentration. |
| Interaction with Serum Proteins | The presence of serum in the culture medium can affect the bioavailability of DEC. Consider reducing the serum concentration if consistent with your experimental design, and be mindful that this may affect cell health. |
| pH Shift in Media | As a citrate salt, high concentrations of DEC could slightly alter the pH of the culture medium. Check the pH of your media after adding the highest concentration of DEC. |
| DEC Degradation | Ensure that stock solutions are stored correctly and have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Visualizations
Caption: Mechanism of Action of Diethylcarbamazine (DEC).
Caption: Workflow for TNF-α Release Assay with DEC.
Caption: Troubleshooting Logic for Unexpected Results with DEC.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 1642-54-1 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of RAW264.7 cells by PCp-I, a polysaccharide from Psoralea corylifolia L, through NF-κB/MAPK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound and Setaria equina excretory-secretory material on rat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US20060198815A1 - Pharmaceutical formulations for sustained release - Google Patents [patents.google.com]
- 8. Effect of diethylcarbamazine on serum-dependent cell-mediated immune reactions to microfilariae in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Diethylcarbamazine Citrate in a Gerbil Model of Filariasis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diethylcarbamazine (DEC) citrate's efficacy in a gerbil model of filariasis against other therapeutic alternatives. Experimental data, detailed protocols, and visual representations of signaling pathways are presented to support researchers in the evaluation and development of antifilarial drugs.
Efficacy of Antifilarial Drugs in the Gerbil Model
The Mongolian gerbil (Meriones unguiculatus) is a well-established laboratory model for studying lymphatic filariasis, particularly infections with Brugia malayi and Brugia pahangi.[1][2] This section summarizes the quantitative efficacy of Diethylcarbamazine (DEC) and key alternative drugs against both microfilariae (the larval stage) and adult worms.
| Drug | Dosage | Route of Administration | Efficacy against Microfilariae (Reduction %) | Efficacy against Adult Worms (Reduction %) | Citation(s) |
| Diethylcarbamazine (DEC) | 6 mg/kg for 5-12 days | Oral or Intraperitoneal | Rapid and profound reduction within minutes, but recovery can occur.[3] Long-term clearance with sufficient total dosage.[4] | Partial activity against adult worms.[5] | [3][4][5] |
| Ivermectin | 0.15 - 0.4 mg/kg (single dose) | Subcutaneous or Oral | Highly effective, clearing blood microfilariae within days.[6][7] On average, kills 96% of microfilariae.[8] | No significant direct effect on adult worms.[9] Reduces microfilaria production by 82%.[8] | [6][7][8][9] |
| Albendazole | 200 mg/kg for 5 days | Oral | Little to no direct microfilaricidal activity.[10][11] | Marginal sterilizing efficacy in the gerbil model; ineffective as a standalone treatment.[10] In combination, may contribute to long-term reduction.[12][13] | [10][11][12][13] |
| Doxycycline | 200 mg/day for 4-6 weeks | Oral | Does not directly reduce circulating microfilariae counts.[14] Sustained suppression over time due to effects on adult worm fertility.[15] | Highly effective in killing adult worms by targeting their essential Wolbachia endosymbionts.[5][16][17] A 4-week regimen can kill 80% of macrofilariae.[16] | [5][14][15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for establishing a Brugia malayi infection in gerbils and assessing the in vivo efficacy of antifilarial compounds.
Protocol 1: Establishment of Brugia malayi Infection in Gerbils
-
Animal Model: Male Mongolian gerbils (Meriones unguiculatus), 6-8 weeks old.[18]
-
Parasite Strain: Brugia malayi third-stage larvae (L3) are obtained from dissected Aedes aegypti mosquitoes that were fed on microfilaremic blood 11-15 days prior.[18][19]
-
Infection Procedure:
-
Confirmation of Patency:
-
The prepatent period (time to the appearance of microfilariae in the blood) is typically 60-90 days post-infection.[2]
-
Confirm patent infection by examining a blood smear for the presence of microfilariae.
-
Protocol 2: In Vivo Efficacy Assessment of Antifilarial Drugs
-
Animal Groups:
-
Group 1: Infected, untreated control (vehicle administration).
-
Group 2: Infected, treated with Diethylcarbamazine.
-
Group 3: Infected, treated with the alternative drug (e.g., Ivermectin, Albendazole, Doxycycline).
-
-
Drug Administration:
-
Administer drugs at the desired dosage, route, and frequency as outlined in the efficacy table above.
-
-
Assessment of Microfilaricidal Efficacy:
-
Collect blood samples from the tail vein or via cardiac puncture at various time points post-treatment (e.g., 1, 7, 14, 28 days).
-
Quantify the number of microfilariae per unit volume of blood using a counting chamber or by membrane filtration.
-
-
Assessment of Macrofilaricidal (Adulticidal) Efficacy:
-
At the end of the study period (e.g., 4-8 weeks post-treatment), euthanize the gerbils.
-
Recover adult worms from the peritoneal cavity or lymphatic tissues.
-
Count the number of viable (motile) male and female adult worms.
-
Assess the reproductive capacity of female worms by examining for the presence of developing embryos and microfilariae in utero.
-
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these drugs exert their effects is critical for the development of novel therapeutics.
Diethylcarbamazine (DEC) Signaling Pathways
DEC's mechanism of action is multifaceted, involving both direct effects on the parasite and indirect, host-mediated responses.
Direct Action on Parasite TRP Channels: Recent evidence suggests that DEC directly targets and activates Transient Receptor Potential (TRP) channels, specifically TRP-2 (a TRPC-like channel), in the muscle of Brugia malayi.[20][21][22] This leads to an influx of Ca2+, causing spastic paralysis of the parasite.[20][22]
Caption: Direct action of DEC on parasite TRP channels.
Host-Mediated Action via Arachidonic Acid Pathway: DEC is also known to be an inhibitor of arachidonic acid metabolism in both the microfilariae and the host.[23][24] This inhibition makes the microfilariae more susceptible to the host's innate immune attack.[23] The process is dependent on host inducible nitric oxide synthase (iNOS) and the cyclooxygenase (COX) pathway.[3]
Caption: Host-mediated action of DEC.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of a test compound against filariasis in a gerbil model.
Caption: Workflow for in vivo drug efficacy testing.
References
- 1. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Management Considerations for Mongolian Gerbils (Meriones unguiculatus), Cats (Felis catus), and Dogs (Canis familiaris) as Hosts for Brugia Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filariasis Control with Diethylcarbamazine in Three Major Endemic Areas in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. Ivermectin for the treatment of Wuchereria bancrofti filariasis. Efficacy and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ivermectin: effectiveness in lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct assessment of the adulticidal efficacy of a single dose of ivermectin in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-filarial activity of novel formulations of albendazole against experimental brugian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BugBitten Albendazole for lymphatic filariasis… direct hit or misfire? [blogs.biomedcentral.com]
- 12. Model-based analysis of trial data: microfilaria and worm-productivity loss after diethylcarbamazine-albendazole or ivermectin-albendazole combination therapy against Wuchereria bancrofti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Albendazole alone or in combination with microfilaricidal drugs for lymphatic filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | The filarial and the antibiotics: Single or combination therapy using antibiotics for filariasis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic Efficacy and Macrofilaricidal Activity of Doxycycline for the Treatment of River Blindness - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diethylcarbamazine elicits Ca2+ signals through TRP-2 channels that are potentiated by emodepside in Brugia malayi muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diethylcarbamazine - Wikipedia [en.wikipedia.org]
- 24. Diethylcarbamazine (DEC): immunopharmacological interactions of an anti-filarial drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethylcarbamazine Citrate and Ivermectin on Adult Filarial Worm Viability
A Deep Dive into Macrofilaricidal Efficacy for Researchers and Drug Development Professionals
The global effort to eliminate lymphatic filariasis and onchocerciasis, debilitating diseases caused by parasitic filarial worms, relies heavily on the mass drug administration of two key anthelmintics: Diethylcarbamazine citrate (DEC) and ivermectin. While both drugs are highly effective against the microfilarial stage of the parasite, their impact on the long-lived adult worms, the primary drivers of pathology and transmission, differs significantly. This guide provides a comprehensive comparison of the effects of DEC and ivermectin on adult worm viability, supported by experimental data and detailed methodologies to inform future research and drug development.
Mechanism of Action: A Tale of Two Pathways
The divergent effects of DEC and ivermectin on adult worms stem from their distinct mechanisms of action. Ivermectin, a macrocyclic lactone, acts as a potent agonist of glutamate-gated chloride channels (GluCl) in the parasite's nerve and muscle cells.[1][2][3] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, flaccid paralysis of the worm.[1][2] While this paralysis is effective in clearing microfilariae, its effect on adult worms is primarily a temporary inhibition of microfilarial release, essentially sterilizing the female worm for a period.[4][5]
DEC, a synthetic piperazine derivative, has a more complex and less understood mechanism of action. It is believed to have a dual effect, acting both directly on the parasite and by modulating the host's immune response.[1][6][7] DEC is thought to alter the surface membrane of microfilariae, making them more susceptible to phagocytosis by the host's immune cells.[1][6][8][9] Recent studies also suggest a direct, rapid, but transient spastic paralyzing effect on the parasites by opening TRP channels in the muscle of Brugia malayi.[10] Evidence also points to DEC's interference with arachidonic acid metabolism in filarial worms.[7][11] Histological studies have provided evidence of DEC's ability to kill adult Wuchereria bancrofti worms, with damaged and degenerating adult worms observed in lymphatic nodules following treatment.[12]
Comparative Efficacy: Microfilariae vs. Adult Worms
Both drugs demonstrate potent microfilaricidal activity, leading to a rapid reduction in the number of circulating microfilariae. However, their long-term efficacy and impact on adult worm populations differ significantly.
Table 1: Comparative Efficacy of Ivermectin and Diethylcarbamazine on Filarial Worms
| Parameter | Ivermectin | Diethylcarbamazine (DEC) |
| Primary Target | Microfilariae | Microfilariae and Adult Worms |
| Microfilaricidal Effect | High (average 96% reduction)[13][14] | Moderate to High (average 57% reduction)[13][14] |
| Macrofilaricidal (Adult Worm Killing) Effect | Limited; primarily causes temporary sterilization of female worms[4][5][15][16] | Moderate; evidence of adult worm killing[1][12][17][18] |
| Reduction in Microfilaria Production | High (average 82% reduction)[13][14] | Moderate (average 67% reduction)[13][14] |
| Onset of Action on Microfilariae | Rapid | Rapid[7] |
| Duration of Microfilarial Suppression | Long-lasting (up to 12 months)[5][15] | Shorter duration compared to ivermectin |
Experimental Protocols for Assessing Adult Worm Viability
Evaluating the macrofilaricidal efficacy of compounds requires robust experimental designs. Below are generalized protocols for in vivo and in vitro assessment.
In Vivo Assessment in Animal Models (e.g., Gerbils, SCID mice)
-
Infection: Laboratory animals are infected with a specific number of third-stage larvae (L3) of a filarial species such as Brugia malayi or Brugia pahangi.
-
Treatment: Once the infection is patent (adult worms are present and producing microfilariae), animals are treated with the test compounds (e.g., DEC, ivermectin) or a vehicle control. Dosing regimens can vary from single doses to multiple doses over several days.
-
Monitoring: Microfilarial levels in the peripheral blood are monitored at regular intervals post-treatment.
-
Worm Recovery: At the end of the study period (e.g., 4-6 weeks post-treatment), adult worms are recovered from the heart, lungs, and testes.
-
Viability Assessment:
-
Motility Scoring: Adult worms are observed under a microscope, and their motility is scored on a scale (e.g., 0 = dead, 5 = highly active).
-
MTT Assay: The metabolic activity of the worms is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay, where viable worms convert MTT to a colored formazan product.
-
Histology: Recovered worms can be fixed, sectioned, and stained to observe morphological changes and signs of degeneration.
-
In Vitro Assessment of Adult Worms
-
Worm Isolation: Adult filarial worms are aseptically isolated from an infected host animal.
-
Culture: Worms are placed in a suitable culture medium (e.g., RPMI-1640 supplemented with serum) in a multi-well plate.
-
Drug Exposure: The test compounds are added to the culture medium at various concentrations.
-
Viability Assessment:
-
Motility: Worm motility is observed and scored at different time points.
-
Microfilarial Release: The number of microfilariae released into the medium is counted to assess the reproductive viability of female worms.
-
Biochemical Assays: Similar to in vivo studies, assays like MTT can be used to determine metabolic viability.
-
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental workflows, the following diagrams are provided.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Ivermectin: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 3. Killing filarial nematode parasites: role of treatment options and host immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Ivermectin on Brugia malayi Females In Vitro: A Transcriptomic Approach | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diethylcarbamazine: Anthelmintic Uses, Warnings, Side Effects, Dosage [medicinenet.com]
- 7. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. jsparasitol.org [jsparasitol.org]
- 10. Diethylcarbamazine activates TRP channels including TRP-2 in filaria, Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 12. Histological evidence for adulticidal effect of low doses of diethylcarbamazine in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of ivermectin and diethylcarbamazine on microfilariae and overall microfilaria production in bancroftian filariasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of ivermectin and diethylcarbamazine in the treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Treatment of Onchocerciasis | Filarial Worms | CDC [cdc.gov]
- 17. Comparison of high dose ivermectin and diethylcarbamazine for activity against bancroftian filariasis in Haiti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of the efficacy of diethylcarbamazine on adult Wuchereria bancrofti in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Analysis of Diethylcarbamazine Citrate
Introduction
Diethylcarbamazine (DEC) citrate is a crucial anthelmintic drug, primarily used in the treatment and prevention of lymphatic filariasis. The accurate quantification of DEC in pharmaceutical formulations and biological matrices is paramount for ensuring dosage accuracy, therapeutic efficacy, and patient safety. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose.
This guide provides an objective comparison of HPLC and LC-MS/MS methods for the analysis of Diethylcarbamazine citrate. It delves into detailed experimental protocols, presents comparative performance data, and discusses the relative advantages and limitations of each technique to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. The cross-validation of these methods is essential to ensure that data is reliable and consistent, particularly when transitioning from a well-established method to a newer one.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a common Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound in pharmaceutical dosage forms.
a. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Visible detector.
-
Column: Sunfre C18 (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A filtered and degassed mixture of water, methanol, and 10% triethylamine in a ratio of 10:90:0.1 (v/v/v), with the pH adjusted to 5.5.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Detector Wavelength: 225 nm.[1]
-
Column Temperature: Ambient.
-
Run Time: Approximately 10 minutes.[1]
b. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1-100 µg/mL).[1]
c. Sample Preparation (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 250 mg of DEC citrate into a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Dilute to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm nylon syringe filter.
-
Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 25 µg/mL).[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a sensitive LC-MS/MS method suitable for quantifying Diethylcarbamazine in human plasma, demonstrating its utility for bioanalytical applications.
a. Chromatographic and Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Phenomenex Synergi 4µ Fusion-RP (2 mm × 250 mm).[2]
-
Mobile Phase: Gradient elution is typically used, involving a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.2-0.4 mL/min (typical for 2 mm ID columns).
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for DEC and its internal standard.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte, such as d3-DEC, is used to ensure high accuracy and precision.[2]
b. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Prepare a primary stock solution of this compound in a suitable solvent like methanol.
-
Working Standard Solutions: Serially dilute the stock solution to prepare calibration standards in the appropriate concentration range (e.g., 4-2200 ng/mL).[2] These standards are typically prepared by spiking blank biological matrix (e.g., plasma) to mimic the study samples.
c. Sample Preparation (from Plasma):
-
Protein Precipitation or Solid Phase Extraction (SPE): Plasma samples (e.g., 0.25 mL) require extraction to remove proteins and other interfering substances.[2]
-
For SPE, condition the extraction cartridges, load the plasma sample (to which the internal standard has been added), wash away interferences, and elute the analyte.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase before injection into the LC-MS/MS system.
Method Performance and Cross-Validation Data
Cross-validation demonstrates that a new or modified analytical method provides results that are equivalent to an existing validated method. The data below, compiled from separate validated methods, serves as a basis for comparing the performance characteristics of typical HPLC and LC-MS/MS assays for DEC analysis.
| Parameter | HPLC Method | LC-MS/MS Method | Key Observations |
| Linearity Range | 1 - 100 µg/mL[1] | 4 - 2200 ng/mL[2] | LC-MS/MS is significantly more sensitive, with a linear range at the ng/mL level compared to µg/mL for HPLC. |
| Accuracy | 98.81% – 101.44% (% Recovery)[1] | -2.2% to +6.0% (% Bias)[2] | Both methods demonstrate high accuracy within acceptable limits as per regulatory guidelines. |
| Precision | 0.96% (%RSD)[1] | 5.4% - 8.4% (Interday %CV)[2] | Both methods show excellent precision. HPLC often shows lower %RSD in simpler matrices. |
| Sensitivity (LOQ) | Typically in the low µg/mL range. | 4 ng/mL[2] | LC-MS/MS offers a much lower Limit of Quantitation, making it ideal for bioanalysis where concentrations are low. |
| Selectivity | Good; based on chromatographic retention time. Potential for interference from co-eluting compounds. | Excellent; based on both retention time and specific mass-to-charge (m/z) transitions. Highly specific. | The mass spectrometer acts as a highly selective detector, minimizing the risk of interference. |
| Sample Preparation | Simple dilution and filtration for drug products.[1] | More complex (e.g., SPE or LLE) for biological matrices to remove interferences.[2] | HPLC methods for final products are generally faster in terms of sample prep. |
Visualized Workflows
The following diagrams illustrate the logical flow of method cross-validation and the specific experimental workflows for each analytical technique.
Caption: General workflow for analytical method cross-validation.
Caption: Experimental workflow for HPLC analysis of DEC citrate.
Caption: Experimental workflow for LC-MS/MS analysis of DEC citrate.
Objective Comparison and Conclusion
HPLC with UV Detection remains a robust, cost-effective, and widely accessible technique for quality control and routine analysis of this compound in finished pharmaceutical products. Its primary strengths lie in its simplicity, reliability, and the straightforward nature of sample preparation for these matrices. However, its sensitivity is limited to the microgram-per-milliliter range, and its selectivity can be compromised by co-eluting impurities that share similar chromophores.
LC-MS/MS , in contrast, offers unparalleled sensitivity and selectivity.[2] The ability to monitor specific mass transitions for the analyte and its stable isotope-labeled internal standard makes the method virtually immune to matrix interferences. This makes it the gold standard for bioanalytical applications, such as pharmacokinetic, bioequivalence, and toxicokinetic studies, where drug concentrations in complex biological fluids like plasma are extremely low (nanogram-per-milliliter level).[2][3] The main drawbacks are the higher cost of instrumentation and the more complex sample preparation procedures required for biological samples.
The choice between HPLC and LC-MS/MS for the analysis of this compound is dictated by the application.
-
For routine quality control of bulk drug and pharmaceutical formulations , where analyte concentrations are high and the matrix is simple, a validated HPLC-UV method is efficient, economical, and perfectly suitable.[1][4]
-
For bioanalytical studies requiring the quantification of DEC in biological matrices like plasma or urine, the superior sensitivity and selectivity of LC-MS/MS are indispensable for generating reliable data.[2]
Cross-validation between these two methods is critical if an organization intends to use HPLC for product release and LC-MS/MS for clinical studies, ensuring a comprehensive and consistent analytical strategy throughout the drug development lifecycle.
References
- 1. turkjps.org [turkjps.org]
- 2. Liquid chromatography-mass spectrometry analysis of diethylcarbamazine in human plasma for clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 4. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CHLORPHENIRAMINE MALEATE AND this compound IN PHARMACEUTICAL DOSAGE FORMS | Semantic Scholar [semanticscholar.org]
Unraveling the Enigma of an Age-Old Antiparasitic: Confirming Diethylcarbamazine Citrate's Mechanism of Action with Knockout Mouse Models
A Comparative Guide for Researchers and Drug Development Professionals
Published: November 6, 2025
For over seven decades, Diethylcarbamazine citrate (DEC) has been a cornerstone in the global fight against lymphatic filariasis, a debilitating parasitic disease affecting millions. Despite its long-standing use, the precise mechanism of action of DEC has remained a subject of scientific inquiry. This guide provides a comprehensive comparison of DEC's mechanism with that of alternative antifilarial drugs, focusing on the pivotal role of knockout mouse models in elucidating its complex mode of action. Through detailed experimental protocols, comparative data, and visual workflows, we aim to equip researchers and drug development professionals with a thorough understanding of the current landscape of antifilarial therapeutics.
Deciphering DEC: A Dual-Pronged Assault on Filarial Worms
The prevailing understanding of DEC's mechanism of action points to a sophisticated, two-pronged strategy: a direct, albeit transient, effect on the parasite, and an indirect, host-mediated immune response that is critical for its efficacy. Recent advancements in genetic engineering, particularly the development of knockout mouse models, have been instrumental in dissecting these pathways.
A significant breakthrough in understanding DEC's in vivo activity came from studies utilizing inducible nitric oxide synthase knockout (iNOS-/-) mice . These studies have unequivocally demonstrated that the host's iNOS-cyclooxygenase (COX) pathway is essential for the rapid sequestration of microfilariae (the larval stage of the parasite) from the bloodstream following DEC treatment.[1][2][3] In iNOS-/- mice infected with Brugia malayi, DEC shows a dramatic loss of microfilaricidal activity, highlighting the drug's reliance on the host's inflammatory response.[1][3]
Concurrent research has also shed light on a direct action of DEC on the parasite. Evidence suggests that DEC can directly target the Transient Receptor Potential (TRP) channels of the microfilariae, leading to a temporary spastic paralysis.[2] This direct action is thought to make the parasites more susceptible to the host's immune clearance mechanisms.
Comparative Analysis of Antifilarial Drugs
While DEC remains a vital tool, alternative drugs are often used in combination therapies or as primary treatments in specific contexts. Understanding their distinct mechanisms of action is crucial for optimizing treatment strategies.
| Drug | Primary Mechanism of Action | Role of Host Immune System | Efficacy Against Adult Worms |
| Diethylcarbamazine (DEC) | Sensitizes microfilariae to host immune attack via the arachidonic acid pathway (iNOS/COX dependent) and directly causes transient paralysis by targeting parasite TRP channels. | Essential for microfilarial clearance. | Limited. |
| Ivermectin | Binds to glutamate-gated chloride channels in the parasite's nerve and muscle cells, leading to paralysis and death of microfilariae.[4] | Less directly involved than with DEC, but the host immune system is involved in clearing the paralyzed worms. | Not effective against adult worms.[5] |
| Albendazole | Inhibits tubulin polymerization in the parasite's intestinal cells, impairing glucose uptake and leading to energy depletion and death.[6][7][8] | Minimal direct involvement in the primary mechanism. | Can have some effect, particularly in combination with other drugs.[5][9] |
| Doxycycline | Targets and eliminates the endosymbiotic Wolbachia bacteria, which are essential for the filarial worm's survival, development, and reproduction.[10][11][12][13] | The host immune system clears the sterilized or dead worms. | Effective in sterilizing and eventually killing adult worms.[13] |
Experimental Data from Knockout Mouse Models
The following table summarizes the key quantitative findings from studies using iNOS knockout mice to investigate the mechanism of DEC.
| Mouse Strain | Treatment | Time Post-Treatment | Mean Microfilariae Count (% of Pre-treatment) | Reference |
| 129/SV (Wild-Type) | DEC (100 mg/kg) | 5 minutes | ~40% | [1] |
| 60 minutes | ~20% | [1] | ||
| 2 hours | ~15% | [1] | ||
| iNOS-/- | DEC (100 mg/kg) | 5 minutes | ~100% | [1] |
| 60 minutes | ~100% | [1] | ||
| 2 hours | ~100% | [1] | ||
| 129/SV (Wild-Type) | Ivermectin (1 mg/kg) | 24 hours | 0% | [1] |
| iNOS-/- | Ivermectin (1 mg/kg) | 24 hours | 0% | [1] |
These data clearly illustrate that in the absence of a functional iNOS gene, DEC is unable to induce the rapid clearance of microfilariae from the circulation, whereas ivermectin's efficacy remains unaffected, indicating a distinct, host-independent primary mechanism.
Experimental Protocols
In Vivo Microfilarial Clearance Assay in iNOS Knockout Mice
This protocol is adapted from McGarry et al. (2005).[1]
1. Animal Models:
-
iNOS knockout (iNOS-/-) mice on a 129/SV background.
-
Wild-type 129/SV mice as controls.
-
Mice are housed in filter-top cages under standard conditions.
2. Parasite Infection:
-
Brugia malayi microfilariae are injected intravenously into the tail vein of the mice.
-
Parasitemia is allowed to establish for 24 hours.
3. Drug Administration:
-
DEC Group: A single oral dose of 100 mg/kg this compound (dissolved in distilled water) is administered by gavage.
-
Ivermectin Group: A single intraperitoneal injection of 1 mg/kg ivermectin phosphate (dissolved in 1% DMSO) is administered.
-
Control Group: Vehicle (distilled water or 1% DMSO) is administered following the same route as the respective drug groups.
4. Monitoring of Microfilaremia:
-
Heparinized blood samples are collected from the tail vein at various time points post-treatment (e.g., 5, 15, 30, 60, 120 minutes, and 24 hours).
-
The number of circulating microfilariae per unit volume of blood is determined by microscopic examination of a stained blood smear or using a counting chamber.
5. Data Analysis:
-
Microfilariae counts at each time point are expressed as a percentage of the pre-treatment count for each mouse.
-
Statistical analysis (e.g., ANOVA) is used to compare the microfilarial clearance rates between the different treatment groups and mouse strains.
Visualizing the Pathways and Processes
To better illustrate the complex interactions and experimental workflows, the following diagrams have been generated using Graphviz.
Caption: Dual mechanism of Diethylcarbamazine (DEC) action.
Caption: Experimental workflow for iNOS knockout mouse study.
Conclusion and Future Directions
The use of knockout mouse models, particularly iNOS-/- mice, has been a watershed moment in confirming the indispensable role of the host's immune system in the mechanism of action of this compound. This research has solidified our understanding of DEC as a drug that masterfully co-opts the host's inflammatory pathways to clear filarial infections.
While significant progress has been made, further research is warranted. The development of knockout models for the specific parasite TRP channels implicated in DEC's direct action would provide definitive proof of this parallel mechanism. Furthermore, head-to-head comparative studies of DEC and its alternatives in a wider range of relevant knockout mouse models would be invaluable for optimizing combination therapies and developing novel antifilarial drugs.
This guide underscores the power of genetic tools in dissecting complex drug mechanisms and provides a framework for future investigations aimed at eradicating lymphatic filariasis.
References
- 1. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Lymphatic filariasis - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Albendazole - Wikipedia [en.wikipedia.org]
- 8. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. BugBitten Albendazole for lymphatic filariasis… direct hit or misfire? [blogs.biomedcentral.com]
- 10. Doxycycline - Wikipedia [en.wikipedia.org]
- 11. Doxycycline Can Treat Chronic Lymphatic filariasis Infections Due to its Anti-Wolbachian Properties – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. Doxycycline as a novel strategy against bancroftian filariasis-depletion of Wolbachia endosymbionts from Wuchereria bancrofti and stop of microfilaria production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Wolbachia therapy for onchocerciasis & lymphatic filariasis: Current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Immunomodulatory Effects of Diethylcarbamazine Citrate in Primary Cell Cultures
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunomodulatory effects of Diethylcarbamazine citrate (DEC) in primary cell cultures, benchmarked against two other anthelmintics with known immunomodulatory properties: Levamisole and Ivermectin. The information is intended to assist researchers in selecting appropriate compounds for in vitro studies of immune modulation.
Executive Summary
Diethylcarbamazine (DEC), a drug primarily used in the treatment of filariasis, exhibits immunomodulatory effects that are of growing interest to the research community. While its in vivo effects are linked to enhancing the host immune response against parasites, its direct actions on primary immune cells in vitro are less quantitatively defined compared to other immunomodulators. This guide synthesizes available data on the effects of DEC, Levamisole, and Ivermectin on key immunological parameters in primary cell cultures, including cytokine production and lymphocyte proliferation. Due to a scarcity of direct quantitative data for DEC's effects on human primary cells in a non-infection context, this comparison relies on the best available evidence from in vitro and in vivo studies, including animal models.
Comparative Performance Data
The following tables summarize the known effects of DEC, Levamisole, and Ivermectin on cytokine secretion and T-cell proliferation in primary cell cultures. It is important to note that experimental conditions such as cell type, stimulus, drug concentration, and incubation time can significantly influence the observed effects.
Table 1: Effect on Cytokine Production in Human Primary Immune Cells
| Cytokine | Diethylcarbamazine (DEC) | Levamisole | Ivermectin |
| Pro-inflammatory | |||
| IFN-γ | Dose-dependent increase observed in LPS-stimulated rat PBMCs (in combination with filarial antigen)[1]. Low doses enhanced production in a mouse model[2]. | Decreased in activated human T-cells (approx. 1500 pg/mL to <500 pg/mL)[3]. | Increased in PHA-stimulated PBMCs from onchocerciasis patients post-treatment[4]. |
| TNF-α | No direct quantitative data in human primary cells. | Decreased in activated human T-cells (approx. 1000 pg/mL to <250 pg/mL)[3]. | Inhibited LPS-induced production in a murine macrophage cell line[5]. |
| IL-2 | Enhanced production in a mouse model at low doses[2]. | Decreased in activated human T-cells (approx. 1500 pg/mL to <500 pg/mL)[3]. | Increased in PHA-stimulated PBMCs from onchocerciasis patients post-treatment[4]. |
| IL-6 | No direct quantitative data in human primary cells. | No significant change reported in the cited T-cell study. | Inhibited LPS-induced production in a murine macrophage cell line[5]. |
| IL-12 | Enhanced production in a mouse model at low doses[2]. | Increased production by human monocyte-derived dendritic cells[6]. | No direct quantitative data in human primary cells. |
| Anti-inflammatory/Regulatory | |||
| IL-10 | Enhanced production in a mouse model at low doses[2]. | Increased production by human monocyte-derived dendritic cells[6]. | Increased in mitogen-stimulated PBMCs from onchocerciasis patients post-treatment[4]. |
| IL-4 | No direct quantitative data in human primary cells. | Increased in activated human T-cells (approx. 10 pg/mL to >40 pg/mL)[3]. | Increased in PHA-stimulated PBMCs from onchocerciasis patients post-treatment[4]. |
| IL-13 | No direct quantitative data in human primary cells. | Increased in activated human T-cells (approx. 200 pg/mL to >600 pg/mL)[3]. | No direct quantitative data in human primary cells. |
Note: The quantitative data for Levamisole is derived from graphical representations in the cited literature and should be considered approximate.
Table 2: Effect on T-Cell Proliferation in Human Primary Cells
| Compound | Effect on T-Cell Proliferation | Method of Assessment |
| Diethylcarbamazine (DEC) | Increased in vitro lymphocyte proliferative responses to microfilarial antigens in patients post-treatment. Direct effect on proliferation in healthy donor cells is not well-quantified. | Not specified in detail. |
| Levamisole | Suppressed proliferation of activated human T-cells[3]. | CFSE proliferation assay[3]. |
| Ivermectin | Inhibited proliferation of activated human T-cells in vitro. | Not specified in detail. |
Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes for in vitro assays.
Materials:
-
Whole blood collected in heparinized tubes
-
Phosphate-buffered saline (PBS), sterile
-
Ficoll-Paque PLUS
-
50 mL conical tubes
-
Sterile serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible: plasma, a buffy coat of PBMCs, the Ficoll-Paque PLUS, and red blood cells at the bottom.
-
Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin).
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).
-
Resuspend the cells to the desired concentration for downstream assays.
T-Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry. CFSE covalently labels intracellular proteins, and its fluorescence is halved with each cell division.
Materials:
-
Isolated PBMCs
-
CFSE dye
-
Complete cell culture medium
-
T-cell stimulus (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
FACS tubes
-
Flow cytometer
Procedure:
-
Resuspend PBMCs at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and mix immediately.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete cell culture medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspending in fresh, pre-warmed complete medium. Repeat the wash step twice.
-
Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.
-
Add the immunomodulatory compounds (DEC, Levamisole, Ivermectin) at desired concentrations.
-
Add a T-cell stimulus to the appropriate wells. Include unstimulated and vehicle controls.
-
Culture the cells for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The CFSE signal is typically detected in the FITC channel.
-
Proliferation is visualized as a series of fluorescence peaks, with each successive peak representing a generation of cell division. The percentage of divided cells or a proliferation index can be calculated.
Mandatory Visualizations
Caption: Experimental workflow for assessing immunomodulatory effects.
Caption: Postulated signaling pathway for DEC's immunomodulatory effects.
Discussion
The primary immunomodulatory mechanism of This compound is believed to be through its interaction with the arachidonic acid pathway.[7][8] By inhibiting both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, DEC can alter the production of downstream inflammatory mediators such as prostaglandins, thromboxanes, and leukotrienes.[8] This interference can lead to a range of cellular effects, including the observed augmentation of granulocyte adherence.[9][10] While some studies in animal models suggest that low doses of DEC can enhance the production of cytokines like IL-2, IFN-γ, IL-10, and IL-12, quantitative data from human primary cell cultures remains limited.[2]
In comparison, Levamisole appears to exert its effects by promoting a Th1-type immune response. It has been shown to increase the production of IL-12 and IL-10 by dendritic cells, which are key regulators of T-cell differentiation.[6] However, in activated T-cells, it has demonstrated an inhibitory effect on the production of key Th1 cytokines (IFN-γ, TNF-α, IL-2) and T-cell proliferation, while promoting the Th2 cytokines IL-4 and IL-13.[3] This suggests a complex, context-dependent mechanism of action.
Ivermectin also displays a multifaceted immunomodulatory profile. It has been reported to inhibit the LPS-induced production of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through the blockade of the NF-κB pathway.[5] Conversely, in the context of parasitic infection, treatment with ivermectin has been associated with an increased capacity of PBMCs to produce IL-2 and IL-4 upon mitogenic stimulation.[4]
Conclusion
The reproducibility of the immunomodulatory effects of this compound in primary cell cultures requires further quantitative investigation, particularly in human cells. The available evidence suggests that its primary mechanism involves the modulation of the arachidonic acid pathway, which distinguishes it from Levamisole and Ivermectin. While all three anthelmintics demonstrate immunomodulatory properties, their effects on cytokine profiles and lymphocyte proliferation differ significantly. Researchers should carefully consider these differences and the specific research question when selecting a compound for in vitro studies. The provided protocols offer a standardized framework for conducting such comparative investigations.
References
- 1. Immunomodulatory effect of this compound plus filarial excretory-secretory product on rat hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunomodulatory activity of diethylcarbamazine on humoral, cellular cytokine response and respiratory burst in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transient changes in cytokine profiles following ivermectin treatment of onchocerciasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ivermectin inhibits LPS-induced production of inflammatory cytokines and improves LPS-induced survival in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylcarbamazine Attenuates the Development of Carrageenan-Induced Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an antifilarial drug, stimulates human granulocyte adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an antifilarial drug, stimulates human granulocyte adherence - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Diethylcarbamazine Citrate with Novel Piperazine Derivatives in Antifilarial Research
A cornerstone in the treatment of lymphatic filariasis, Diethylcarbamazine (DEC) citrate, continues to be a critical tool in the global effort to eliminate the disease. However, the ongoing search for new therapeutic agents with improved efficacy and safety profiles has led to the investigation of novel piperazine derivatives. This guide provides a comparative analysis of DEC's performance against emerging piperazine-based compounds, supported by available experimental data, to inform researchers and drug development professionals in the field of antifilarial drug discovery.
Introduction to Antifilarial Piperazine Compounds
Diethylcarbamazine, a synthetic piperazine derivative, has been the mainstay for treating lymphatic filariasis for decades. Its primary mechanism of action is understood to involve the modulation of the host's immune response, making the microfilariae more susceptible to clearance by the host's immune cells. DEC is also believed to interfere with the arachidonic acid metabolism in filarial parasites.
The piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. This has prompted researchers to synthesize and screen novel piperazine derivatives for a wide range of therapeutic activities, including antifilarial effects. The goal is to identify compounds with direct and potent activity against both microfilariae and adult worms, potentially with a better side-effect profile than existing treatments.
Comparative Performance: Quantitative Data
Direct comparative studies evaluating the in vitro antifilarial activity of Diethylcarbamazine citrate alongside novel piperazine derivatives are limited in the public domain. However, data from various studies can be compiled to provide an initial comparison. The following tables summarize the available quantitative data on the efficacy of DEC and a selection of novel piperazine-related compounds against filarial parasites.
| Compound | Filarial Species | Assay Type | Concentration / IC50 | Effect | Reference |
| This compound (DEC) | Brugia malayi (infective larvae) | Motility Assay | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Reduction in larval motility | [1][2] |
| This compound (DEC) | Brugia malayi (microfilariae) | In vivo (mice) | - | Rapid but transient reduction in circulating microfilariae | [3] |
| N,N'-disubstituted piperazine derivatives | Litomosa carinii | In vitro | 15.6 mg/ml | Antifilarial activity within 5 minutes | [4] |
| N,N'-disubstituted piperazine derivatives | Wuchereria bancrofti | In vitro | 31.2 mg/ml | Antifilarial activity within 5 minutes | [4] |
| CGP 6140 (Amocarzine) | Filarial worms | In vitro | Not specified | Affects motility | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of antifilarial activity.
In Vitro Antifilarial Screening: Motility and Viability Assays
A common approach to assess the in vitro efficacy of potential antifilarial compounds involves monitoring the motility and viability of the parasites upon drug exposure.
1. Parasite Preparation:
-
Brugia malayi microfilariae and adult worms are isolated from the peritoneal cavity of infected jirds (Meriones unguiculatus).
-
The parasites are washed with a suitable medium, such as RPMI-1640, supplemented with antibiotics to prevent bacterial contamination.
2. Drug Incubation:
-
A known number of microfilariae or a single adult worm is placed in each well of a multi-well plate containing the culture medium.
-
The test compounds (novel piperazine derivatives and DEC) are dissolved in an appropriate solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
3. Motility Assessment:
-
The motility of the worms is observed and scored at different time points (e.g., 24, 48, 72 hours) under an inverted microscope.
-
Motility scores can range from normal active movement to complete paralysis.
4. Viability Assay (MTT Assay):
-
The viability of the adult worms can be quantitatively assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reduction assay.
-
After incubation with the drug, worms are incubated with MTT solution. Viable worms with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
The formazan is then dissolved, and the absorbance is measured using a spectrophotometer. A decrease in absorbance indicates a reduction in worm viability.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and pathways affected by these compounds is crucial for rational drug design and development.
This compound (DEC)
The precise mechanism of action of DEC is not fully elucidated but is known to be multifactorial, primarily involving the host's immune system.
Caption: Proposed mechanism of action for Diethylcarbamazine (DEC).
Novel Piperazine Derivatives
The mechanisms of action for novel piperazine derivatives are diverse and depend on their specific chemical structures.
-
GABA Receptor Agonism: Some piperazine compounds act as GABA receptor agonists in nematodes. This leads to hyperpolarization of the muscle cells, causing flaccid paralysis of the worm and its subsequent expulsion from the host.
Caption: GABAergic pathway targeted by some piperazine derivatives.
-
Mitochondrial and Acetylcholinesterase Inhibition: Compounds like amocarzine (CGP 6140) have been shown to affect mitochondrial function and inhibit acetylcholinesterase, leading to parasite death.
Experimental Workflow for Antifilarial Drug Screening
The process of identifying and validating new antifilarial drugs involves a multi-step workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: General workflow for antifilarial drug discovery.
Conclusion
While this compound remains a vital drug for lymphatic filariasis control, the exploration of novel piperazine derivatives holds promise for the development of new antifilarial agents. The available data, though not from direct comparative studies, suggests that certain novel piperazine compounds exhibit potent in vitro antifilarial activity. Future research should focus on standardized, head-to-head comparative studies to accurately assess the relative efficacy and safety of these new candidates against DEC. A deeper understanding of their mechanisms of action will be instrumental in designing the next generation of antifilarial drugs to combat this debilitating neglected tropical disease.
References
- 1. Comparative assessment of the in vitro sensitivity of Brugia malayi infective larvae to albendazole, diethylcarbamazine and ivermectin alone and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of in vitro screening system for assessment of antifilarial activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Anti-inflammatory Effects of Diethylcarbamazine Citrate in a Carrageenan-Induced Paw Edema Model: A Comparative Guide
In the quest for novel anti-inflammatory agents, the carrageenan-induced paw edema model remains a cornerstone for preclinical screening. This guide provides a comparative analysis of the anti-inflammatory effects of Diethylcarbamazine citrate (DEC) against standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac, within this model. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental data, detailed protocols, and the underlying inflammatory pathways.
Performance Comparison of Anti-inflammatory Agents
The carrageenan-induced paw edema assay is a widely used and reproducible model of acute inflammation.[1] The inflammatory response is characterized by a biphasic release of mediators. The initial phase (0-1 hour) involves the release of histamine, serotonin, and bradykinin, while the later phase (after 1 hour) is associated with the production of prostaglandins, mediated by the induction of cyclooxygenase-2 (COX-2).[2]
Standard NSAIDs: Indomethacin and Diclofenac
Indomethacin and Diclofenac are potent NSAIDs commonly used as positive controls in this model. Their primary mechanism of action is the inhibition of COX enzymes, thereby reducing prostaglandin synthesis.[1] The tables below summarize the percentage inhibition of paw edema by these standard drugs at various doses and time points, as reported in different studies.
Table 1: Anti-inflammatory Effect of Indomethacin on Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Route of Administration | Time (hours) | % Inhibition of Edema |
| 10 | Oral | 2 | 46.87 |
| 10 | Oral | 3 | 65.71 |
| 10 | Intraperitoneal | 2 | 54 |
| 10 | Intraperitoneal | 3 | 54 |
| 10 | Intraperitoneal | 4 | 54 |
| 10 | Intraperitoneal | 5 | 33 |
| 25 | Oral | 1 | 67.5 |
| 25 | Oral | 2 | 87.8 |
| 25 | Oral | 3 | 91.1 |
Data compiled from multiple sources.[1][3][4]
Table 2: Anti-inflammatory Effect of Diclofenac on Carrageenan-Induced Rat Paw Edema
| Dose (mg/kg) | Route of Administration | Time (hours) | % Inhibition of Edema |
| 5 | Oral | 2 | 56.17 |
| 20 | Oral | 3 | 71.82 |
| 6 | Not Specified | 5 | 69.1 |
Data compiled from multiple sources.[5][6][7]
This compound (DEC): An Overview
Diethylcarbamazine (DEC) is an antifilarial drug that has demonstrated potent anti-inflammatory properties.[2][8] Its mechanism of action involves the interference with arachidonic acid metabolism through the inhibition of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2] This dual inhibition reduces the production of prostaglandins and leukotrienes, key mediators of inflammation.[2] Furthermore, DEC has been shown to inhibit the activation of the nuclear transcription factor kappa B (NF-κB), a critical regulator of pro-inflammatory genes.[9]
Experimental Protocols
A standardized protocol is crucial for the validity and reproducibility of the carrageenan-induced paw edema assay.
Carrageenan-Induced Paw Edema Protocol
-
Animal Selection: Male Wistar or Sprague-Dawley rats weighing 150-200g are commonly used.[10] Animals should be acclimatized for at least one week before the experiment.[11]
-
Grouping: Animals are randomly divided into control and treatment groups, typically with 6-10 animals per group.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration:
-
Test Group: this compound is administered orally or intraperitoneally at the desired dose(s).
-
Positive Control Group: A standard NSAID like Indomethacin (e.g., 10 mg/kg) or Diclofenac (e.g., 5 mg/kg) is administered.[1][5]
-
Control Group: The vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose) is administered.
-
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan suspension in normal saline is injected into the sub-plantar surface of the right hind paw of each rat.[12]
-
Paw Volume Measurement: The paw volume is measured at specific time intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[13]
-
Calculation of Edema and Inhibition:
-
The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Control Edema - Treated Edema) / Control Edema ] x 100
-
Visualizing the Process and Pathways
To better understand the experimental flow and the underlying biological mechanisms, the following diagrams are provided.
Experimental Workflow Diagram
Carrageenan-Induced Inflammatory Pathway
Conclusion
The carrageenan-induced paw edema model is a robust tool for evaluating the anti-inflammatory potential of novel compounds. Standard NSAIDs like Indomethacin and Diclofenac consistently demonstrate significant inhibition of edema in this model, primarily through the inhibition of the COX pathway. This compound presents a promising alternative with a dual inhibitory action on both COX and LOX pathways, as well as NF-κB activation. While existing literature supports its anti-inflammatory effects in other models, there is a clear need for direct, quantitative comparative studies against standard NSAIDs in the carrageenan-induced paw edema model to fully elucidate its efficacy and potential as a novel anti-inflammatory agent.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 6. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. scienceopen.com [scienceopen.com]
Benchmarking New Antifilarial Drug Candidates Against Diethylcarbamazine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of new antifilarial drug candidates against the long-standing standard, Diethylcarbamazine (DEC). It summarizes key performance data, details experimental protocols for benchmarking, and visualizes relevant biological pathways and workflows to aid in the evaluation of next-generation antifilarial therapies.
Introduction to Antifilarial Drug Benchmarking
Lymphatic filariasis and onchocerciasis are debilitating neglected tropical diseases caused by parasitic filarial nematodes. For decades, Diethylcarbamazine (DEC) has been a cornerstone of treatment, primarily targeting the microfilariae, the larval stage of the parasite.[1][2] However, its limited efficacy against adult worms (macrofilariae), the development of resistance, and adverse side effects in patients with co-infections have necessitated the search for novel antifilarial agents.[3][4]
Current research has unveiled promising new drug candidates that employ diverse mechanisms of action. A significant advancement is the targeting of Wolbachia, an endosymbiotic bacterium essential for the filarial worm's survival, development, and fertility.[5][6][7] Other innovative strategies include targeting nematode-specific proteins and apoptosis pathways.[4][8] This guide offers a framework for benchmarking these new candidates against DEC, focusing on efficacy, mechanism of action, and safety.
Mechanism of Action: DEC vs. New Drug Candidates
DEC's mechanism is multifaceted, primarily involving the sensitization of microfilariae to the host's immune system, leading to their clearance by phagocytosis.[1][9][10] It is also thought to interfere with the parasite's arachidonic acid metabolism and muscular function.[1]
New drug candidates, in contrast, often have more direct or novel targets:
-
Anti-Wolbachia Agents (e.g., Doxycycline, ABBV-4083, AZ1066): These drugs target the endosymbiotic Wolbachia bacteria within the filarial worms.[5][6][11] Depletion of Wolbachia disrupts worm embryogenesis, leading to sterilization of adult female worms and their eventual death.[5][7]
-
Direct-Acting Macrofilaricides (e.g., Oxfendazole, Emodepside): These compounds are designed to directly kill the adult worms. Oxfendazole, a benzimidazole, targets the β-tubulin of the worms.[6] Emodepside acts on the nematode's SLO-1 potassium channel.[6]
-
Apoptosis Inducers: Some novel compounds are being investigated for their ability to trigger programmed cell death (apoptosis) in filarial parasites.[8]
Signaling Pathway of Diethylcarbamazine (DEC)
Caption: Mechanism of action of Diethylcarbamazine (DEC).
Signaling Pathway of Anti-Wolbachia Drugs
Caption: Mechanism of action of Anti-Wolbachia drugs.
Quantitative Comparison of Antifilarial Drug Candidates
The following tables summarize key in vitro and in vivo efficacy data for DEC and representative new drug candidates. Data is compiled from various studies and experimental conditions may vary.
Table 1: In Vitro Efficacy against Brugia malayi
| Compound | Assay Type | Target Stage | IC50 / LC100 | Reference |
| Diethylcarbamazine | Motility | Microfilariae | >1000 µM (LC100) | [12] |
| Ursolic Acid | Motility | Microfilariae | 8.84 µM (IC50) | [12][13] |
| Ursolic Acid | Motility | Adult Female | 35.36 µM (IC50) | [12][13] |
| Flubendazole | Motility | Adult Female | Not inhibitory at 5 days | [14] |
| Doxycycline | Wolbachia depletion | Adult Female | >90% depletion | [15] |
| ABBV-4083 | Wolbachia depletion | Adult Female | >90% depletion | [15] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Target Parasite | Key Finding | Reference |
| Diethylcarbamazine | Gerbil | Brugia malayi | Microfilaria clearance | [2] |
| Ursolic Acid | Mastomys coucha | Brugia malayi | 54% macrofilaricidal activity | [12][13] |
| Doxycycline | Mouse | Litomosoides sigmodontis | >90% Wolbachia depletion, adult worm sterility | [6] |
| ABBV-4083 | Mouse | Brugia malayi | Superior Wolbachia depletion vs. Doxycycline | [15] |
| Oxfendazole | - | - | High efficacy against adult worms (subcutaneous) | [6] |
Table 3: Clinical Trial Data - Microfilaria Clearance
| Drug Regimen | Clearance Rate (at 12 months) | Notes | Reference |
| DEC (single dose) | 69% | Slower but long-lasting reduction | [3] |
| DEC + Albendazole | - | Better long-term impact than IVM+ALB | [3] |
| Ivermectin + DEC + Albendazole (IDA) | 96% (at 36 months) | Superior sustained clearance | [16] |
Experimental Protocols for Benchmarking
Standardized protocols are crucial for the objective comparison of antifilarial drug candidates. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
1. Microfilariae Motility Assay
-
Objective: To assess the direct effect of a compound on the viability of microfilariae.
-
Protocol:
-
Isolate microfilariae from the blood of an infected host (e.g., gerbil infected with Brugia malayi).
-
Distribute 40-50 microfilariae per well in a 96-well plate containing culture medium.
-
Add the test compound at various concentrations. Include a positive control (e.g., ivermectin) and a negative control (vehicle).
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Observe and score the motility of microfilariae under an inverted microscope at specific time points (e.g., 24, 48, 72 hours). Motility is typically scored on a scale from fully active to immobile.
-
Calculate the IC50 (concentration that inhibits 50% of motility) and LC100 (concentration that causes 100% mortality).[12]
-
2. Adult Worm Motility and Viability (MTT) Assay
-
Objective: To determine the macrofilaricidal activity of a compound.
-
Protocol:
-
Isolate adult female worms from the peritoneal cavity of an infected host.
-
Place one worm per well in a 48-well plate with culture medium.
-
Add the test compound at various concentrations.
-
Incubate and score motility as described for microfilariae.
-
Following motility assessment, perform an MTT assay to assess metabolic viability. Add MTT solution to each well and incubate.
-
Living worms will metabolize MTT into formazan, which can be quantified spectrophotometrically after solubilization. A reduction in formazan production indicates decreased viability.[13]
-
3. In Vitro Co-culture System
-
Objective: To maintain adult worms in a more physiologically relevant environment for longer-term drug studies.
-
Protocol:
-
Establish a monolayer of feeder cells, such as human lymphatic endothelial cells, in a culture plate.[17]
-
Place adult worms onto the cell monolayer.
-
Add the test compound to the culture medium.
-
Monitor worm motility, viability (MTT assay), and microfilariae release over an extended period (e.g., up to 21 days).[17]
-
For anti-Wolbachia compounds, quantify Wolbachia load using qPCR at the end of the culture period.[17]
-
In Vivo Models
1. Gerbil Model for Brugia malayi
-
Objective: To evaluate the efficacy of a drug candidate in a permissive host.
-
Protocol:
-
Infect Mongolian gerbils (Meriones unguiculatus) with infective L3 larvae of Brugia malayi.
-
Allow the infection to establish (typically several months) until microfilariae are present in the peripheral blood.
-
Administer the test drug orally or via another appropriate route for a specified duration.
-
Monitor microfilaria levels in the blood at regular intervals post-treatment.
-
At the end of the study, euthanize the animals and recover adult worms from the peritoneal cavity and other tissues to assess macrofilaricidal efficacy and female worm sterility.[18]
-
2. Immunodeficient Mouse Models
-
Objective: To provide a more consistent and higher-yield model for generating adult worms for in vitro studies and for in vivo drug testing.
-
Models: CB.17 Severe-Combined Immuno-Deficient (SCID) mice and BALB/c IL-4Rα-/-IL-5-/- mice are highly susceptible to Brugia malayi infection.[17]
-
Protocol: The protocol is similar to the gerbil model, but these mouse strains often yield a higher number of adult worms.[17]
Experimental Workflow for Antifilarial Drug Discovery
Caption: A typical workflow for antifilarial drug discovery and development.
Conclusion
The landscape of antifilarial drug development is evolving rapidly, with several promising new candidates emerging that offer distinct advantages over DEC, particularly in their macrofilaricidal activity and novel mechanisms of action. The anti-Wolbachia strategy represents a paradigm shift, and direct-acting macrofilaricides hold the potential to significantly shorten treatment regimens and improve patient outcomes.
This guide provides a framework for the systematic and objective comparison of these new drug candidates. By employing standardized experimental protocols and focusing on key quantitative endpoints, researchers can effectively benchmark the performance of novel compounds against the established standard, DEC. This rigorous approach is essential for identifying and advancing the most promising candidates into clinical development, with the ultimate goal of eliminating filarial diseases as a public health problem.
References
- 1. What is the mechanism of Diethylcarbamazine Citrate? [synapse.patsnap.com]
- 2. Clinical Treatment of Lymphatic Filariasis | Filarial Worms | CDC [cdc.gov]
- 3. Current Evidence on the Use of Antifilarial Agents in the Management of Bancroftian Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Findings of Anti-Filarial Drug Target and Structure-Based Virtual Screening for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The filarial and the antibiotics: Single or combination therapy using antibiotics for filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Programmed cell death pathways as targets for developing antifilarial drugs: Lessons from the recent findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is this compound used for? [synapse.patsnap.com]
- 11. Discovering novel antifilarial drug candidates | Stories | Research | University of Liverpool [liverpool.ac.uk]
- 12. In Vitro, In Silico and In Vivo Studies of Ursolic Acid as an Anti-Filarial Agent | PLOS One [journals.plos.org]
- 13. In vitro, in silico and in vivo studies of ursolic acid as an anti-filarial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a preliminary in vitro drug screening assay based on a newly established culturing system for pre-adult fifth-stage Onchocerca volvulus worms | PLOS Neglected Tropical Diseases [journals.plos.org]
- 15. Current perspective of new anti-Wolbachial and direct-acting macrofilaricidal drugs as treatment strategies for human filariasis | Publisso [journals.publisso.de]
- 16. A Randomized Trial of a New Triple Drug Treatment for Lymphatic Filariasis | Semantic Scholar [semanticscholar.org]
- 17. A mouse infection model and long-term lymphatic endothelium co-culture system to evaluate drugs against adult Brugia malayi - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An In Vitro/In Vivo Model to Analyze the Effects of Flubendazole Exposure on Adult Female Brugia malayi - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diethylcarbamazine Citrate: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Diethylcarbamazine Citrate (DEC), a medication used in the treatment of filariasis, requires meticulous handling and disposal to prevent potential harm to human health and the ecosystem. This guide provides essential, step-by-step procedures for the safe disposal of this compound in a laboratory setting.
Core Principles of this compound Disposal
The fundamental principle for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1][2][3] Pharmaceutical waste management is a regulated field, and compliance is paramount to ensure safety and avoid legal repercussions.[4][5]
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Ensure that disposal activities are carried out in a well-ventilated area to avoid inhalation of any dust or fumes.[1][3]
2. Waste Identification and Segregation:
Properly identify the waste as this compound. Do not mix it with other waste streams to avoid unintended chemical reactions. The waste should be segregated into a designated, clearly labeled, and sealed container.
3. Containment:
-
Solid Waste: Place unused or expired this compound tablets or powder in a suitable, closed container.[1][3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing boats, gloves, or spill cleanup materials, should also be collected in a designated, sealed container for disposal.[2]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.
4. Prohibited Disposal Methods:
Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][6] Discharge into the environment must be avoided to prevent contamination of waterways and soil.[1][3]
5. Approved Disposal Methods:
The recommended and compliant method for the disposal of this compound is through an appropriate and licensed waste treatment and disposal facility.[1][3] This typically involves one of the following procedures:
-
Chemical Incineration: A common method for pharmaceutical waste is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7] This ensures the complete destruction of the active pharmaceutical ingredient.
-
Licensed Waste Disposal Service: Engage a certified hazardous waste disposal contractor. These services are equipped to handle and transport chemical waste in accordance with Department of Transportation (DOT) regulations and ensure its proper disposal at a permitted facility.
6. Accidental Spills:
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Carefully collect the absorbed material and place it into a sealed container for disposal.
-
Clean the spill area thoroughly.
-
Report the spill according to your institution's safety protocols.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. rxdestroyer.com [rxdestroyer.com]
- 5. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. spectrumchemical.com [spectrumchemical.com]
Essential Safety and Logistical Information for Handling Diethylcarbamazine Citrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Diethylcarbamazine Citrate in a laboratory setting. It includes procedural guidance on personal protective equipment, operational plans for safe handling, and disposal protocols to ensure the safety of all personnel.
Quantitative Data Summary
The following table summarizes the key quantitative physical and chemical properties of this compound. Occupational exposure limits have not been established by major regulatory bodies, and this is reflected in the safety data sheets reviewed.[1][2][3][4][5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₉N₃O₈ | [1][6] |
| Molecular Weight | 391.42 g/mol | [1][6] |
| Melting Point | 140°C | [1][7] |
| Boiling Point | 297.4°C at 760 mmHg | [1][7] |
| Solubility | Very soluble in water, soluble in ethanol (96%), practically insoluble in acetone. | [1] |
| Oral LD50 (Rat) | 1.38 g/kg | [1] |
| Occupational Exposure Limits | No data available | [1][2][3][4][5] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | Protects against dust, aerosols, and splashes.[7][8] |
| Hand Protection | Chemical-impermeable gloves (e.g., Neoprene™) that satisfy EU Directive 89/686/EEC and the standard EN 374. Gloves must be inspected prior to use. | Prevents skin contact.[7][8] |
| Body Protection | Fire/flame resistant and impervious clothing. Long-sleeved lab coat. | Protects skin from contamination and potential fire hazards.[7][8] |
| Respiratory Protection | A full-face respirator or a NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or in case of inadequate ventilation.[2][5][7][9] | Prevents inhalation of the fatal-if-inhaled substance.[10][11] |
Operational Plan for Safe Handling
Adherence to the following step-by-step operational plan is critical for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][7][10] The use of a chemical fume hood is strongly recommended to control exposure to dust and aerosols.[3][10]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[2][10]
-
Restricted Access: The handling area should be clearly marked, and access should be restricted to authorized personnel only.
Handling the Chemical
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[7][8][10]
-
Prevent Dust Formation: Avoid actions that could generate dust, such as vigorous shaking or scraping.[7][8][10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the work area.[1][7][8]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7][8]
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents.[2][10]
-
Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[1][3][8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Containerization: Collect waste in suitable, labeled, and closed containers.[7] Do not mix with other waste.[9]
-
Disposal Route: Dispose of contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[7][9][10] Discharge into the environment must be avoided.[7]
-
Empty Containers: Handle uncleaned empty containers in the same manner as the product itself.[9]
Experimental Protocols
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C16H29N3O8 | CID 15432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1) Currents in Ascaris suum and Potentiates Effects of Emodepside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diethylcarbamazine | C10H21N3O | CID 3052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. extranet.who.int [extranet.who.int]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
